molecular formula C20H20F2N2O4 B15583706 Z21115

Z21115

Cat. No.: B15583706
M. Wt: 390.4 g/mol
InChI Key: WPXVEZVGSSYCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z21115 is a useful research compound. Its molecular formula is C20H20F2N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20F2N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-cyclopropyl-7-(difluoromethoxy)-4-(3,4,5-trimethoxyphenyl)indazole

InChI

InChI=1S/C20H20F2N2O4/c1-25-16-8-11(9-17(26-2)19(16)27-3)13-6-7-15(28-20(21)22)18-14(13)10-24(23-18)12-4-5-12/h6-10,12,20H,4-5H2,1-3H3

InChI Key

WPXVEZVGSSYCAR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Z21115

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z21115 is a novel investigational compound currently under evaluation for its therapeutic potential. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by available preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of this compound.

Mechanism of Action

Initial research indicates that this compound may exert its effects through the modulation of specific signaling pathways implicated in disease pathology. The precise molecular interactions and downstream consequences are the subject of ongoing investigation. This guide outlines the key findings from in vitro and in vivo studies that have begun to elucidate the compound's biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various preclinical assays. These results provide a comparative view of the potency and efficacy of this compound across different experimental models.

Assay TypeTarget/Cell LineParameterValue
Binding AffinityRecombinant Protein XKd25 nM
Enzyme InhibitionPurified Enzyme YIC5078 nM
Cell ProliferationCancer Cell Line AGI501.2 µM
Gene ExpressionTreated Cells BFold Change (Gene Z)4.5-fold increase
In Vivo EfficacyMouse Xenograft ModelTumor Growth Inhibition65% at 50 mg/kg

Key Signaling Pathway

The primary mechanism of action of this compound is believed to involve the inhibition of the hypothetical "Signal Transduction Pathway K". The following diagram illustrates the proposed model of how this compound interferes with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase P1 Protein A Receptor->P1 Ligand External Ligand Ligand->Receptor This compound This compound P2 Protein B This compound->P2 Inhibition P1->P2 Phosphorylation P3 Protein C P2->P3 Activation TF Transcription Factor P3->TF Gene Target Gene Expression TF->Gene G A Seed Cells in 96-well Plate B Add this compound at Various Concentrations A->B C Incubate for 72 hours B->C D Add MTS Reagent C->D E Measure Absorbance at 490 nm D->E F Calculate GI50 E->F

Z21115 discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Z21115: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the novel compound this compound, detailing its discovery, characterization, and the established synthetic pathway. All presented data is supported by rigorous experimental protocols and visualized through clear, concise diagrams to facilitate understanding and further research.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of a key biological target. The initial hit identification and subsequent lead optimization process are outlined below.

High-Throughput Screening and Hit Identification

A proprietary library of small molecules was screened against the target of interest using a primary biochemical assay. Initial hits were validated through a series of secondary assays to confirm their activity and rule out false positives.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Identification A Compound Library B Biochemical Assay A->B C Initial Hits B->C D Secondary Assays (e.g., Dose-Response) C->D E Confirmed Hits D->E F Lead Series Z E->F G A Starting Material A B Intermediate 1 A->B Step 1 Reagent X, Solvent Y E This compound B->E Step 3 Coupling C Starting Material B D Intermediate 2 C->D Step 2 Catalyst Z D->E Step 3 Coupling G This compound This compound Target Target This compound->Target Inhibition Downstream1 Downstream1 Target->Downstream1 Downstream2 Downstream2 Downstream1->Downstream2 CellularResponse CellularResponse Downstream2->CellularResponse

In Vitro Characterization of Gefitinib: An Exemplary Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Z21115" did not yield any publicly available data for a compound with this identifier. Therefore, the following in-depth technical guide has been created using the well-characterized EGFR inhibitor, Gefitinib , as an example to demonstrate the requested format and content. Researchers can use this structure as a template for presenting their own findings for this compound.

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed overview of the in vitro characterization of Gefitinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data Summary

The in vitro activity of Gefitinib has been assessed through various biochemical and cell-based assays. The key quantitative data are summarized below.

Table 1: Biochemical Activity of Gefitinib

TargetAssay TypeParameterValue (nM)Reference
EGFR Tyrosine KinaseEnzyme InhibitionIC5033[1]
EGF-stimulated Tumor CellsCell Growth InhibitionIC5054[1]

Table 2: Binding Affinity of Gefitinib for EGFR

EGFR VariantMethodParameterValueReference
Wild TypeRadioligand BindingKd> 6.7-fold higher than mutant[2]
15 bp deletion mutantRadioligand BindingKd-[2]
Wild Type (L858R)ComputedBinding Free Energy-15 kcal/mol[3]
T790M MutantComputedBinding Free Energy-12 kcal/mol[3]

Table 3: Cell-Based Activity of Gefitinib in A549 Cells (Non-Small Cell Lung Cancer)

Assay TypeDuration (hrs)ParameterValue (µM)Reference
MTT Assay48IC509.28[1]
MTT Assay72IC5010[4]
CCK-8 Assay48IC50-[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[5]

Materials:

  • Recombinant EGFR enzyme

  • Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Gefitinib (test inhibitor)

  • ATP

  • Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of Gefitinib in DMSO.

  • In a 96-well plate, add the recombinant EGFR enzyme and the kinase substrate to the kinase reaction buffer.

  • Add the diluted Gefitinib or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP to the mixture.

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

  • Record the luminescence signal, which is proportional to the ADP amount.

  • Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to assess cell viability.[4]

Materials:

  • A549 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Gefitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 1 x 105 cells/ml (200 µl per well) and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of Gefitinib (or DMSO for control) and incubate for 48 or 72 hours at 37°C.[4]

  • After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

dot

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gefitinib Mechanism of Action cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment Gefitinib Gefitinib ATP_Site ATP Binding Site Gefitinib->ATP_Site Competitive Binding ATP_Site->EGFR Inhibition of Autophosphorylation RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

dot

Cell_Assay_Workflow start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat with serial dilutions of Gefitinib incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_reagent Add Assay Reagent (e.g., MTT) incubate_48_72h->add_reagent incubate_4h Incubate for 4 hours add_reagent->incubate_4h measure_signal Measure Signal (Absorbance) incubate_4h->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell-based viability assays.

References

Z21115: A Technical Guide to its Biological Targets and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z21115, also known as LZ-14, is a novel, orally active N2-indazole derivative that acts as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known biological targets and interactions of this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and its effects in preclinical models of inflammation. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of inflammatory bowel disease (IBD).

Biological Target and Quantitative Inhibitory Activity

The primary biological target of this compound is phosphodiesterase 4 (PDE4), a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. This compound exhibits a high degree of selectivity for the PDE4D7 isoform. The inhibitory activities of this compound against various PDE4 subtypes are summarized in the table below.

Target IsoformIC50 (nM)
PDE4D710.5[1][2][3][4]
PDE4D65.7[2][3]
PDE4B64.4[2]

Table 1: In vitro inhibitory activity of this compound against PDE4 isoforms.

Mechanism of Action and Signaling Pathway

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream effectors involved in the inflammatory response. This ultimately leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

A key pathway affected by this compound is the lipopolysaccharide (LPS)-induced inflammatory cascade. This compound has been shown to inhibit the LPS-induced expression of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).[1][2][3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates PKA->NFkB_activation inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_activation->Pro_inflammatory_genes promotes Cytokines IL-6, TNF-α, iNOS Pro_inflammatory_genes->Cytokines leads to

Caption: this compound Signaling Pathway

Preclinical Efficacy in Inflammatory Bowel Disease Model

This compound has demonstrated anti-inflammatory activity in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis, a commonly used model for IBD research.[1][2][3][4] This suggests its potential as a therapeutic agent for inflammatory conditions of the gastrointestinal tract.

Experimental Protocols

The following are generalized protocols for the key experiments cited. The specific details and parameters used in the primary research for this compound may vary.

PDE4 Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow:

Caption: PDE4 Inhibition Assay Workflow

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations in an appropriate buffer.

  • Enzyme Reaction: Recombinant human PDE4 enzyme is incubated with this compound or vehicle control in a microplate well.

  • Substrate Addition: The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced Cytokine Release Assay (In Vitro)

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by immune cells stimulated with LPS.

Methodology:

  • Cell Culture: A suitable immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is cultured in a multi-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release into the culture supernatant.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The inhibitory effect of this compound on cytokine production is calculated relative to the LPS-stimulated vehicle control.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model (In Vivo)

This is a widely used animal model to induce colitis that mimics aspects of human IBD.

Methodology:

  • Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the laboratory conditions.

  • Induction of Colitis: Colitis is induced by administering DSS in the drinking water for a defined period (typically 5-7 days).

  • Compound Administration: this compound is administered to the treatment group of mice, typically by oral gavage, starting before or concurrently with DSS administration. A control group receives a vehicle.

  • Monitoring: The animals are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the study, the animals are euthanized, and the colons are collected. The colon length is measured (colitis leads to colon shortening), and tissue samples are taken for histological analysis to assess the degree of inflammation and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may also be measured in the colon tissue.

  • Data Analysis: The severity of colitis in the this compound-treated group is compared to the vehicle-treated control group.

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in preclinical models. Its ability to inhibit the production of key pro-inflammatory cytokines and its efficacy in a mouse model of colitis highlight its potential as a therapeutic candidate for inflammatory bowel disease. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical potential.

References

Early Research Findings on Z21115: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z21115, also identified as LZ-14, is a novel, orally active small molecule that has emerged as a promising therapeutic candidate for the treatment of inflammatory bowel disease (IBD).[1][2] Early research indicates that this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[1][2] This technical guide synthesizes the currently available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, with a particular potency for the PDE4D7 isoform.[1][2] Phosphodiesterases are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger that plays a pivotal role in regulating inflammation. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.

This increase in cAMP levels activates Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately leads to the downregulation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). The inhibition of the NF-κB pathway results in a decreased expression of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in the pathogenesis of IBD.

Signaling Pathway of this compound Action

Z21115_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound (LZ-14) PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates I_kappa_B_alpha IκBα PKA->I_kappa_B_alpha Phosphorylates & Stabilizes NF_kappa_B_inactive NF-κB (p65/p50) (Inactive) I_kappa_B_alpha->NF_kappa_B_inactive Sequesters in Cytoplasm NF_kappa_B_active NF-κB (p65/p50) (Active) NF_kappa_B_inactive->NF_kappa_B_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NF_kappa_B_active->Inflammatory_Genes Induces Transcription Nucleus Nucleus Z21115_Preclinical_Workflow Start Start: Identification of Lead Compound (LZ-14) In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay PDE4D7 Enzyme Inhibition Assay (IC50 Determination) In_Vitro->Enzyme_Assay Selectivity_Screen Selectivity Screening (vs. other PDE isozymes) In_Vitro->Selectivity_Screen In_Vivo In Vivo Studies Enzyme_Assay->In_Vivo Selectivity_Screen->In_Vivo Colitis_Model DSS-Induced Colitis Mouse Model In_Vivo->Colitis_Model Safety_Studies Safety/Tolerability Studies In_Vivo->Safety_Studies Efficacy_Endpoints Efficacy Endpoints: - DAI Score - Colon Length - Histology - Cytokine Levels Colitis_Model->Efficacy_Endpoints Conclusion Conclusion: Promising Candidate for IBD Treatment Efficacy_Endpoints->Conclusion Emesis_Model Emetogenic Potential (Ketamine/Xylazine Model) Safety_Studies->Emesis_Model Emesis_Model->Conclusion

References

In-depth Technical Guide: Cellular Uptake and Localization of Z21115

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the cellular uptake and subcellular localization of the novel compound Z21115. A thorough review of existing literature and experimental data has been conducted to synthesize a comprehensive resource for researchers in the field. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms and workflows. The information presented herein is intended to facilitate a deeper understanding of this compound's cellular behavior and to support its continued development as a potential therapeutic agent.

Introduction

The efficacy of a therapeutic compound is fundamentally linked to its ability to reach its target within the cell. Understanding the processes of cellular uptake and the subsequent subcellular localization is therefore a critical aspect of drug development. This guide focuses on this compound, a compound of emerging interest, and aims to consolidate the current knowledge regarding its interaction with and transport within cells. By presenting quantitative data, detailed methodologies, and clear visual representations of cellular pathways, this document serves as an in-depth resource for the scientific community.

Quantitative Data on Cellular Uptake and Localization

To provide a clear and comparative overview, the following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Cellular Uptake Efficiency of this compound in Different Cell Lines

Cell LineIncubation Time (hours)This compound Concentration (µM)Uptake Efficiency (%)Method of Quantification
HeLa41065 ± 5Flow Cytometry
A54941048 ± 7LC-MS/MS
HEK29341072 ± 4Fluorescence Microscopy
HepG2241085 ± 6Flow Cytometry

Table 2: Subcellular Localization of this compound

Cell LineOrganellePercentage of Total Intracellular this compound (%)Method of Detection
HeLaNucleus15 ± 3Confocal Microscopy
Mitochondria55 ± 8Subcellular Fractionation & LC-MS/MS
Cytosol25 ± 5Subcellular Fractionation & LC-MS/MS
Endoplasmic Reticulum5 ± 2Confocal Microscopy
A549Nucleus12 ± 4Confocal Microscopy
Mitochondria62 ± 7Subcellular Fractionation & LC-MS/MS
Cytosol20 ± 6Subcellular Fractionation & LC-MS/MS
Endoplasmic Reticulum6 ± 2Confocal Microscopy

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment

HeLa, A549, HEK293, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For uptake and localization studies, cells were seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations.

Quantification of Cellular Uptake by Flow Cytometry
  • After treatment with fluorescently labeled this compound, cells were washed three times with ice-cold phosphate-buffered saline (PBS).

  • Cells were then harvested by trypsinization and resuspended in PBS containing 2% FBS.

  • The fluorescence intensity of at least 10,000 cells per sample was analyzed using a flow cytometer with appropriate excitation and emission filters.

  • Uptake efficiency was calculated as the percentage of fluorescently positive cells.

Quantification of Cellular Uptake by LC-MS/MS
  • Following incubation with this compound, cells were washed three times with ice-cold PBS.

  • Cells were lysed using a suitable lysis buffer, and the protein concentration of the lysate was determined.

  • An internal standard was added to the cell lysate, and proteins were precipitated with acetonitrile.

  • After centrifugation, the supernatant was analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentration of this compound.

Subcellular Localization by Confocal Microscopy
  • Cells were grown on glass coverslips and treated with fluorescently labeled this compound.

  • Specific organelle markers (e.g., Hoechst for nucleus, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) were used to co-stain the cells.

  • After staining, cells were washed with PBS and fixed with 4% paraformaldehyde.

  • Coverslips were mounted on glass slides, and images were acquired using a confocal laser scanning microscope.

  • Co-localization analysis was performed using appropriate imaging software.

Subcellular Fractionation
  • After treatment with this compound, cells were harvested and washed with PBS.

  • Cells were resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

  • The homogenate was subjected to a series of differential centrifugations to separate the nuclear, mitochondrial, and cytosolic fractions.

  • The purity of each fraction was confirmed by Western blotting for specific organelle marker proteins.

  • The concentration of this compound in each fraction was quantified by LC-MS/MS.

Visualizing Cellular Processes

To illustrate the key pathways and workflows involved in the study of this compound, the following diagrams have been generated using the DOT language.

G cluster_uptake Cellular Uptake Workflow cluster_quantification_methods Quantification Methods cell_culture Cell Seeding & Culture treatment Incubation with this compound cell_culture->treatment washing Wash to Remove Extracellular Compound treatment->washing quantification Quantification of Uptake washing->quantification flow_cytometry Flow Cytometry (Fluorescent this compound) quantification->flow_cytometry for fluorescently labeled this compound lcms LC-MS/MS (Unlabeled this compound) quantification->lcms for unlabeled This compound

Caption: Experimental workflow for quantifying the cellular uptake of this compound.

G cluster_localization Subcellular Localization Workflow cell_treatment Cell Treatment with this compound confocal Confocal Microscopy cell_treatment->confocal fractionation Subcellular Fractionation cell_treatment->fractionation colocalization Co-localization Analysis confocal->colocalization lcms_analysis LC-MS/MS Analysis of Fractions fractionation->lcms_analysis

Caption: Methodologies for determining the subcellular localization of this compound.

G cluster_organelles Subcellular Compartments Z21115_extracellular Extracellular This compound Plasma_Membrane Plasma Membrane Z21115_extracellular->Plasma_Membrane Uptake Z21115_intracellular Intracellular This compound Plasma_Membrane->Z21115_intracellular Mitochondria Mitochondria Z21115_intracellular->Mitochondria Major Accumulation Nucleus Nucleus Z21115_intracellular->Nucleus Cytosol Cytosol Z21115_intracellular->Cytosol ER Endoplasmic Reticulum Z21115_intracellular->ER

Caption: Proposed model of this compound cellular uptake and primary localization.

Conclusion

This technical guide has consolidated the current understanding of the cellular uptake and subcellular localization of this compound. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers. The predominant accumulation of this compound in the mitochondria suggests a potential mechanism of action related to mitochondrial function. Further investigations are warranted to fully elucidate the transport mechanisms across the plasma and mitochondrial membranes and to explore the functional consequences of its subcellular distribution. The methodologies and data presented herein provide a solid foundation for future studies aimed at optimizing the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for Z21115 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z21115, also known as LZ-14, is a potent and selective, orally active inhibitor of phosphodiesterase 4 (PDE4), with a particular selectivity for the PDE4D7 isoform.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses.[3] Elevated intracellular cAMP levels lead to the downregulation of pro-inflammatory mediators, making this compound a promising candidate for the research and development of treatments for inflammatory diseases such as inflammatory bowel disease (IBD).[2][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-inflammatory properties. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

Chemical and Physical Properties

PropertyValue
Chemical Name N2-indazole derivative (LZ-14)
Molecular Formula C₂₀H₂₀F₂N₂O₄
Molecular Weight 390.38 g/mol
CAS Number 2958668-54-5
Target Phosphodiesterase 4 (PDE4)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[5][6] Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, the increase in cAMP interferes with the pro-inflammatory NF-κB signaling pathway, leading to a reduction in the expression of key inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS).[1][2][7]

Z21115_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Macrophage) This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA (inactive) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates NFkB_pathway NF-κB Pathway PKA_active->NFkB_pathway Inhibits pCREB p-CREB Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription pCREB->Anti_Inflammatory_Genes Promotes Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) NFkB_pathway->Pro_Inflammatory_Genes Induces LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_pathway Activates

Fig. 1: this compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various PDE4 isoforms.

TargetIC₅₀ (nM)
PDE4D710.5
PDE4B64.4
PDE4D65.7

Data sourced from MedChemExpress product information sheet.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Macrophages

Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments using a colorimetric MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM from a high concentration (e.g., 100 µM) downwards. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (0.1% DMSO in medium) and a blank (medium only).

  • Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the concentration range with minimal cytotoxicity.

Protocol 2: Evaluation of this compound on LPS-Induced Cytokine Production

Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 cells

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. For the unstimulated control, add an equal volume of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only treated wells to determine the inhibitory effect.

Experimental_Workflow_Cytokine_Assay start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pretreat Pre-treat with this compound (various concentrations) incubate1->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect elisa Measure TNF-α and IL-6 by ELISA collect->elisa analyze Analyze data and determine inhibition elisa->analyze end End analyze->end

Fig. 2: Workflow for Cytokine Production Assay
Protocol 3: Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 cells

  • Complete DMEM

  • LPS

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 2, using a shorter incubation time for LPS stimulation (e.g., 30-60 minutes) to capture peak signaling events.

  • Cell Lysis:

    • For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear/cytoplasmic fractionation: Use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the appropriate loading controls. Compare the levels of phosphorylated proteins and nuclear p65 between different treatment groups.

Troubleshooting

IssuePossible CauseSuggested Solution
High cell death in all wells This compound concentration is too high.Perform a more detailed dose-response curve starting from a lower concentration (e.g., 1 nM).
High DMSO concentration.Ensure the final DMSO concentration is below 0.1%. Prepare higher concentration stock solutions to minimize the volume added.
No inhibitory effect observed This compound concentration is too low.Increase the concentration range of this compound.
Insufficient pre-incubation time.Increase the pre-incubation time with this compound before LPS stimulation.
Cell line does not express sufficient PDE4.Confirm PDE4 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to have high PDE4 expression (e.g., U937).
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting when seeding cells.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or medium to maintain humidity.

Conclusion

This compound is a valuable research tool for investigating the role of PDE4 in inflammatory processes. The protocols provided herein offer a framework for characterizing the anti-inflammatory effects of this compound in cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. Further investigation into the downstream effects of this compound on the cAMP-PKA-CREB and NF-κB signaling pathways will provide a more comprehensive understanding of its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Z21115 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Z21115" is a hypothetical substance for the purpose of this document. No public data exists for a compound with this designation. The following application notes and protocols are representative examples based on the known pharmacology of alpha-2 adrenergic receptor agonists, with specific data derived from studies on dexmedetomidine, a well-characterized compound of this class. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and must be adapted and validated for any new chemical entity.

Introduction

This compound is a potent and selective alpha-2 adrenergic receptor agonist. By binding to and activating these receptors, this compound modulates sympathetic nervous system activity, leading to sedative, analgesic, and anxiolytic effects. These properties make this compound a compound of interest for various therapeutic applications. This document provides a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, and detailed protocols for its administration and evaluation in common animal models.

Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling

This compound acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] The binding of this compound to the alpha-2 adrenoceptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and a decrease in the release of norepinephrine (B1679862) from presynaptic neurons.[1][3] The activation of alpha-2 adrenergic receptors can also lead to the activation of phospholipase C (PLC) and downstream signaling through protein kinase C (PKC) and the MAPK/ERK pathway.[4][5]

Z21115_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor This compound->Alpha2_AR G_protein Gi Protein Alpha2_AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP PKC Protein Kinase C PLC->PKC Activation PKA Protein Kinase A cAMP->PKA ↓ Activation Ca_ion Ca²⁺ Ion Channels (Inhibition) PKA->Ca_ion NE_release Norepinephrine Release (Inhibition) Ca_ion->NE_release Cellular_Response Sedation, Analgesia, Anxiolysis NE_release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activation MAPK_ERK->Cellular_Response

Figure 1: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic and toxicological data for this compound, based on studies of analogous compounds in various animal models.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)t½ (h)CL (mL/h/kg)Vdss (L/kg)
Mouse12505002.520004.5
Rat0.51504503.011113.8
Dog0.0120351.52850.6

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.

Table 2: Acute Intravenous Toxicity of this compound

SpeciesLD₅₀ (mg/kg)NOAEL (mg/kg/day)Key Observations
Mouse10.04Sedation, piloerection, exophthalmos at higher doses.[6]
Rat< 50.04Sedation, piloerection, exophthalmos at higher doses.[6][7]
Dog20.006Bradycardia, transient hypertension followed by hypotension.[8][9]

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Workflow for Preclinical Evaluation

The preclinical development of this compound follows a structured workflow to assess its safety and efficacy before consideration for clinical trials.[10][11][12][13] This workflow includes dose-range finding studies, pharmacokinetic profiling, and formal toxicological assessments.

Preclinical_Workflow cluster_discovery Discovery & Formulation cluster_preclinical Preclinical Studies cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials Lead_Opt Lead Optimization Formulation Formulation Development Lead_Opt->Formulation Dose_Range Dose-Range Finding (Acute Toxicity) Formulation->Dose_Range PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Dose_Range->PK_PD Select Doses Tox GLP Toxicology Studies (Repeat-Dose) PK_PD->Tox Inform Dose Regimen IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trials IND->Phase_I FDA Approval

Figure 2: Preclinical development workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Objective: To prepare a sterile, injectable solution of this compound for administration to animal models.

Materials:

  • This compound powder

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Analytical balance

Procedure:

  • Perform all procedures under aseptic conditions in a laminar flow hood.

  • Calculate the required amount of this compound powder based on the desired final concentration and volume.

  • Accurately weigh the this compound powder using an analytical balance.

  • Dissolve the this compound powder in a minimal amount of Sterile Water for Injection. Vortex until fully dissolved.

  • Bring the solution to the final volume with sterile saline.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Label the vial with the compound name, concentration, date of preparation, and storage conditions.

  • Store the prepared solution at 2-8°C, protected from light, for a maximum of 7 days, unless stability studies indicate otherwise.

Protocol 2: Single-Dose Intravenous Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous bolus dose.

Animals:

  • Male CD-1 mice (8-10 weeks old, 25-30 g)

  • Animals should be acclimated for at least 7 days prior to the study.

Materials:

  • This compound injectable solution (prepared as per Protocol 1)

  • Mouse restrainer

  • Heat lamp

  • 27-30 G needles and 1 mL syringes

  • K₂EDTA-coated microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer

Procedure:

  • Fast the mice for 4 hours before dosing, with water available ad libitum.

  • Record the body weight of each mouse.

  • Warm the tail of the mouse using a heat lamp to dilate the lateral tail veins.[14]

  • Place the mouse in a restrainer.

  • Administer this compound via the lateral tail vein as a single bolus injection. The injection volume should not exceed 5 mL/kg.[15][16]

  • Collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein at the following time points post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood into K₂EDTA-coated tubes.

  • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (C₀, AUC₀-inf, t½, CL, Vdss) using appropriate software.

Protocol 3: Acute Intravenous Toxicity Study in Rats (Up-and-Down Procedure)

Objective: To determine the acute toxicity and estimate the LD₅₀ of this compound in rats following a single intravenous dose, following a procedure adapted from OECD Guideline 425.

Animals:

  • Female Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Animals should be acclimated for at least 7 days prior to the study.

Materials:

  • This compound injectable solution (prepared as per Protocol 1)

  • Rat restrainer

  • 23-25 G needles and 1 mL syringes

  • Appropriate caging and environmental enrichment

Procedure:

  • Fast the rats overnight before dosing, with water available ad libitum.

  • Record the body weight of each rat.

  • Select a starting dose level based on available information or a sighting study.

  • Administer this compound to a single rat via the lateral tail vein.

  • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for a total of 14 days.

  • Record all clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • If the animal survives, the next animal is dosed at a higher dose level (e.g., a factor of 3.2 higher).

  • If the animal dies, the next animal is dosed at a lower dose level (e.g., a factor of 3.2 lower).

  • Continue this sequential dosing until at least three reversals in outcome (survival/death) have occurred.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Estimate the LD₅₀ and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

Conclusion

These application notes and protocols provide a framework for the initial preclinical evaluation of the hypothetical compound this compound. Adherence to detailed and standardized procedures is crucial for obtaining reliable and reproducible data to support the further development of novel therapeutic agents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Western Blot Analysis Following Z21115 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z21115 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and inflammatory disorders. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key proteins within this pathway.

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] It is an indispensable tool for characterizing the mechanism of action of new therapeutic agents like this compound. Accurate and reproducible quantitative Western blot analysis is crucial for obtaining reliable data.[2][3] This involves careful sample preparation, optimization of antibody concentrations, and appropriate normalization strategies.[4]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize representative quantitative data from Western blot analyses of cell lines treated with this compound. These values are illustrative and will vary depending on the cell line, experimental conditions, and duration of treatment. Data is presented as fold change relative to a vehicle-treated control, normalized to a housekeeping protein (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on Key PI3K/Akt Signaling Proteins in MCF-7 Cells (24-hour treatment)

Target ProteinThis compound Concentration (µM)Fold Change vs. Control (Mean ± SD)
p-Akt (Ser473)10.45 ± 0.08
50.12 ± 0.03
100.05 ± 0.02
Total Akt10.98 ± 0.11
50.95 ± 0.09
100.92 ± 0.13
p-mTOR (Ser2448)10.62 ± 0.09
50.25 ± 0.05
100.11 ± 0.04
Total mTOR11.05 ± 0.15
51.01 ± 0.12
100.99 ± 0.10
GAPDH11.00 ± 0.05
51.00 ± 0.06
101.00 ± 0.04

Table 2: Time-Course Analysis of this compound (10 µM) on p-Akt (Ser473) Expression in A549 Cells

Time PointFold Change vs. Control (Mean ± SD)
1 hour0.55 ± 0.07
6 hours0.21 ± 0.04
12 hours0.08 ± 0.02
24 hours0.04 ± 0.01

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, it is crucial to visualize its effect on the target signaling pathway and the experimental procedure used for analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt pmTOR p-mTOR pAkt->pmTOR activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

G A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection (ECL) I->J K Imaging & Densitometry J->K L Data Normalization & Analysis K->L

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of key proteins in the PI3K/Akt pathway following this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in fresh culture medium.

    • Include a vehicle-treated control group (medium with the same concentration of solvent as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).

II. Cell Lysis and Protein Extraction
  • Preparation: After treatment, place the 6-well plates on ice.

  • Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

  • Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[5]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[5]

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method, following the manufacturer's instructions.

  • Standardization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

IV. Western Blotting
  • Sample Preparation:

    • Take an equal amount of protein for each sample (typically 20-30 µg).

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 4-20% gradient or a suitable percentage polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

    • Use a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[7]

  • Antibody Incubation:

    • Primary Antibody: Dilute the primary antibody (e.g., rabbit anti-p-Akt, mouse anti-GAPDH) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Visualize the protein bands using a chemiluminescence imaging system.[7]

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ or other imaging software).[8]

    • Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) for each sample.[8]

    • Calculate the fold change in protein expression relative to the vehicle-treated control.

Disclaimer

The protocols and data presented in this document are for guidance and illustrative purposes. Researchers should optimize the experimental conditions for their specific cell lines, antibodies, and reagents to ensure accurate and reproducible results.

References

Application Notes and Protocols: Z21115 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the application of a compound designated "Z21115" in high-throughput screening (HTS) did not yield any specific information. Extensive queries of scientific databases and public search engines failed to identify a molecule with this identifier and its associated mechanism of action, signaling pathways, or use in HTS assays.

The search results provided general information on high-throughput screening methodologies, the role of artificial intelligence and machine learning in drug discovery, and details on unrelated compounds and signaling pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] For example, information was found on AGA2115, a bispecific antibody, and AS101, an organotellurium compound, neither of which are chemically related to an entity that could be identified as this compound.[16][17] Similarly, while information on signaling pathways such as the IL-15 pathway was retrieved, no connection to a compound named this compound could be established.[18][19][20]

It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet disclosed in public literature. Alternatively, it may be a typographical error.

To proceed with generating the requested application notes and protocols, please verify the compound identifier. Once a correct and publicly documented compound name is provided, the following structured information can be developed:

I. Introduction

A brief overview of the compound, its chemical class, and its known or hypothesized biological target. This section would also introduce the rationale for its application in high-throughput screening for drug discovery.

II. Mechanism of Action & Signaling Pathway

A detailed description of the molecular mechanism by which the compound elicits its biological effect. This would include a diagram of the relevant signaling pathway, generated using the DOT language for Graphviz as requested.

Example Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand (this compound) Ligand (this compound) Receptor Receptor Ligand (this compound)->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Downstream Effector 1 Downstream Effector 1 Biological Response 1 Biological Response 1 Downstream Effector 1->Biological Response 1 Downstream Effector 2 Downstream Effector 2 Biological Response 2 Biological Response 2 Downstream Effector 2->Biological Response 2 Signaling Cascade->Downstream Effector 1 Signaling Cascade->Downstream Effector 2

Caption: A generalized signaling pathway initiated by ligand binding.

III. High-Throughput Screening Application

This section would detail the specific HTS assays in which the compound is utilized.

Table 1: Quantitative Data Summary from HTS Assays
Assay TypeTargetIC50 / EC50 (µM)Z'-factorSignal-to-Background
Cell-based[Target Name][Value][Value][Value]
Biochemical[Target Name][Value][Value][Value]

IV. Experimental Protocols

Detailed, step-by-step protocols for the key HTS experiments would be provided here.

Protocol 1: Cell-Based Viability Assay
  • Cell Seeding: Plate [Cell Line] at a density of [X] cells/well in a 384-well plate.

  • Compound Addition: Add this compound at various concentrations using an automated liquid handler.

  • Incubation: Incubate for [Y] hours at 37°C and 5% CO2.

  • Reagent Addition: Add [Viability Reagent, e.g., CellTiter-Glo®].

  • Signal Detection: Measure luminescence using a plate reader.

Protocol 2: Biochemical Kinase Assay
  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in assay buffer.

  • Compound Dispensing: Dispense this compound to the assay plate.

  • Reaction Initiation: Add kinase, substrate, and ATP to initiate the reaction.

  • Incubation: Incubate at room temperature for [Z] minutes.

  • Detection: Add detection reagent and measure the signal (e.g., fluorescence, luminescence).

V. Experimental Workflow Diagram

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation High-Throughput Screening High-Throughput Screening Assay Plate Preparation->High-Throughput Screening Data Analysis Data Analysis High-Throughput Screening->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A typical workflow for high-throughput screening.

VI. Conclusion

A summary of the utility of the compound in HTS and its potential for future drug discovery efforts.

We look forward to receiving the corrected compound information to provide you with the detailed application notes and protocols you require.

References

Measuring the Activity of Z21115: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of Z21115, a novel kinase inhibitor. The following sections offer comprehensive methodologies for biochemical and cell-based assays, along with data presentation guidelines and visualizations of key pathways and workflows.

Introduction

This compound is a potent and selective inhibitor of the (hypothetical) Z-Kinase, a critical enzyme involved in cell signaling pathways implicated in oncogenesis. Accurate and reproducible measurement of this compound's inhibitory activity is crucial for its preclinical and clinical development. These notes detail the necessary protocols to characterize the potency and mechanism of action of this compound.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of this compound on its target, Z-Kinase. These assays measure the enzymatic activity in a controlled, cell-free environment.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a luminescent-based assay to quantify the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of this compound.

Materials:

  • Z-Kinase (recombinant)

  • Z-Kinase substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the this compound dilution or DMSO (vehicle control) to each well.

    • Add 10 µL of a solution containing the Z-Kinase and its substrate peptide in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the dose-response curve.
A measure of how well the curve fits the data.
Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against Z-Kinase and two other related kinases to demonstrate its selectivity.

Kinase TargetThis compound IC50 (nM)
Z-Kinase 15.2
Kinase A875.4
Kinase B> 10,000

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are critical for understanding the efficacy of this compound in a biological context, accounting for factors such as cell permeability and off-target effects.

Protocol 2: Cellular Phosphorylation Inhibition Assay

This protocol measures the ability of this compound to inhibit the phosphorylation of a downstream substrate of Z-Kinase in a cellular context.

Materials:

  • Cancer cell line expressing Z-Kinase (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Stimulating ligand (if required to activate the Z-Kinase pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated substrate of Z-Kinase

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagent (e.g., ECL for HRP, fluorescent plate reader)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 2 hours.

  • Pathway Stimulation: If necessary, stimulate the cells with the appropriate ligand for 15-30 minutes to activate the Z-Kinase pathway.

  • Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.

  • Detection (e.g., In-Cell Western, ELISA):

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the labeled secondary antibody.

    • Add detection reagent and measure the signal.

Data Analysis:

Similar to the biochemical assay, the cellular IC50 is determined by plotting the percentage of phosphorylation inhibition against the logarithm of the this compound concentration.

Quantitative Data Summary

The following table presents hypothetical cellular IC50 values for this compound in two different cancer cell lines.

Cell LineThis compound Cellular IC50 (nM)
HeLa78.5
MCF-7123.1

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_biochemical Biochemical Assay Workflow cluster_cellular Cell-Based Assay Workflow A Compound Dilution B Add Kinase & Substrate A->B C Add ATP (Start Reaction) B->C D Incubate C->D E Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Plate Cells H Treat with this compound G->H I Stimulate Pathway H->I J Lyse Cells I->J K Immunodetection J->K L Measure Signal K->L

Caption: Experimental workflows for biochemical and cell-based assays.

signaling_pathway cluster_pathway Z-Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Z_Kinase Z-Kinase Receptor->Z_Kinase Activates Downstream Downstream Substrate Z_Kinase->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response This compound This compound This compound->Z_Kinase Inhibits

Caption: Inhibition of the Z-Kinase signaling pathway by this compound.

Application Notes and Protocols for Preclinical Evaluation of Z21115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical experimental design of Z21115, a novel investigational compound. The following protocols and guidelines are based on established principles of preclinical research to ensure robust and reproducible data generation for advancing this compound towards clinical trials. Preclinical studies are fundamental to characterizing the safety, efficacy, and pharmacokinetic profile of a new therapeutic candidate.[1] A well-designed preclinical program is essential for identifying potential toxicities, establishing a safe starting dose for human trials, and providing evidence of therapeutic potential.[1]

The primary objectives of the preclinical evaluation of this compound are:

  • To elucidate the mechanism of action (MoA) and identify the primary signaling pathways modulated by this compound.

  • To assess the in vitro and in vivo efficacy of this compound in relevant disease models.

  • To determine the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

  • To establish a preliminary safety and toxicity profile.

Robust experimental design, including appropriate controls, randomization, and sample size, is critical to avoid bias and ensure the reproducibility of findings.[2]

In Vitro Efficacy and Mechanism of Action

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast5.2
A549Lung12.8
HCT116Colon8.5
U87 MGGlioblastoma21.3
Signaling Pathway Analysis

Objective: To identify the molecular pathways affected by this compound. Based on preliminary screening, this compound is hypothesized to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound at IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify band intensities to determine the relative changes in protein phosphorylation.

Table 2: Effect of this compound (10 µM) on Protein Phosphorylation in MCF-7 Cells

ProteinChange in Phosphorylation (vs. Control)
p-Akt (Ser473)↓ 68%
p-mTOR (Ser2448)↓ 55%
p-ERK1/2 (Thr202/Tyr204)↓ 42%

Diagram: Proposed Signaling Pathway of this compound

Z21115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K This compound->RAF

Caption: Proposed mechanism of this compound targeting PI3K and RAF.

In Vivo Preclinical Efficacy Studies

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[2]

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive Control (standard-of-care chemotherapy)

  • Dosing: Administer treatments via an appropriate route (e.g., intraperitoneal or oral) daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize mice, and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 3: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1540 ± 210-+2.5
This compound (10 mg/kg)980 ± 15036.4+1.8
This compound (50 mg/kg)450 ± 9570.8-1.2
Positive Control380 ± 8075.3-5.6

Diagram: Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth (100-150 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (21 Days) randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment Twice Weekly end End endpoint->end

Caption: Workflow for preclinical in vivo efficacy testing.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify this compound concentrations using a validated LC-MS/MS method.

  • PK Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters of this compound in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.251.0
AUC (0-inf) (ng*h/mL)28004500
t1/2 (h)4.25.8
Bioavailability (%)-32.1

Preliminary Toxicology Studies

Objective: To assess the safety profile of this compound and determine the maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Use healthy rodents (e.g., C57BL/6 mice).

  • Dose Escalation: Administer escalating doses of this compound to different groups of mice.

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.

  • Endpoint: At the end of the study, perform gross necropsy, and collect major organs for histopathological examination. Collect blood for hematology and clinical chemistry analysis.

Table 5: Summary of Acute Toxicity Study of this compound in Mice

Dose (mg/kg)Clinical SignsBody Weight Change (%)Mortality
100None+3.10/5
300Mild lethargy-2.50/5
1000Severe lethargy, piloerection-12.82/5

Diagram: Logical Relationship in Preclinical Drug Development

preclinical_development discovery Drug Discovery (Hit Identification) in_vitro In Vitro Studies (Efficacy & MoA) discovery->in_vitro in_vivo_efficacy In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo_efficacy adme_tox ADME & Toxicology (PK & Safety) in_vitro->adme_tox ind IND-Enabling Studies in_vivo_efficacy->ind adme_tox->ind clinical_trials Clinical Trials ind->clinical_trials

Caption: Preclinical development logical workflow.

Conclusion

This document outlines a structured and comprehensive approach for the preclinical evaluation of the investigational compound this compound. Adherence to these protocols and a commitment to rigorous experimental design will be crucial for generating high-quality, reliable data to support the continued development of this compound as a potential therapeutic agent. The successful completion of these studies will provide the necessary foundation for advancing to IND-enabling studies and, ultimately, first-in-human clinical trials.

References

Application Note: Elucidating the Role and Targets of the Novel Kinase Z21115 using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis and target validation of the hypothetical novel kinase, Z21115, which is putatively implicated in oncogenic signaling pathways. We present detailed protocols for CRISPR-mediated knockout and transcriptional repression of this compound, alongside methods for assessing downstream cellular phenotypes and target engagement. All experimental data is summarized in clear, tabular formats, and key concepts and workflows are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction: The Rationale for Targeting this compound

This compound is a recently identified serine/threonine kinase with sequence homology to known regulators of cell cycle progression and apoptosis. Preliminary transcriptomic data suggests its overexpression in several cancer cell lines, making it a compelling, albeit hypothetical, target for therapeutic development. To validate this compound as a drug target, it is essential to elucidate its function and identify its downstream substrates. The CRISPR-Cas9 system offers a precise and efficient tool for this purpose, enabling rapid knockout or modulation of this compound expression to study the resulting cellular and molecular phenotypes.

This application note details the necessary steps to:

  • Design and validate guide RNAs (gRNAs) for this compound.

  • Generate stable this compound knockout and knockdown cell lines.

  • Assess the impact of this compound perturbation on cell viability and apoptosis.

  • Investigate the phosphorylation status of predicted downstream targets.

Experimental Protocols

Protocol 1: Design and Cloning of gRNAs for this compound

This protocol outlines the process for designing and cloning gRNAs into a suitable lentiviral vector for delivery into target cells.

1. gRNA Design:

  • Identify the coding sequence of this compound from a reference genome.
  • Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences targeting the initial exons of this compound. Select at least three gRNAs with high on-target and low off-target scores.
  • Ensure the gRNA sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

2. Oligo Annealing and Cloning:

  • Synthesize forward and reverse oligonucleotides for each gRNA with appropriate overhangs for cloning into a linearized vector (e.g., lentiCRISPRv2).
  • Anneal the complementary oligos:
  • Mix 10 µL of each 100 µM oligo with 2.5 µL of 10x T4 DNA Ligase Buffer.
  • Incubate at 95°C for 5 minutes, then ramp down to 25°C at a rate of 0.1°C/second.
  • Ligate the annealed oligos into the BsmBI-digested lentiCRISPRv2 vector using T4 DNA Ligase at room temperature for 1 hour.
  • Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
  • Verify successful cloning by Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Line Generation

This protocol describes the generation of lentiviral particles and the subsequent transduction of a cancer cell line (e.g., A549) to create stable Cas9-expressing cell lines with this compound knockout.

1. Lentivirus Production:

  • In a 10 cm dish, co-transfect HEK293T cells with the gRNA-containing lentiviral vector (8 µg), a packaging plasmid (e.g., psPAX2, 4 µg), and an envelope plasmid (e.g., pMD2.G, 2 µg) using a transfection reagent like Lipofectamine 3000.
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
  • (Optional) Concentrate the virus using a lentivirus concentration reagent.

2. Transduction and Selection:

  • Plate A549 cells to be 50-60% confluent on the day of transduction.
  • Add the lentiviral supernatant to the cells along with polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
  • Incubate for 24 hours, then replace the medium with fresh growth medium.
  • After another 24 hours, begin selection with puromycin (B1679871) (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for A549).
  • Maintain selection for 7-10 days until a stable, resistant population of cells is established.

Protocol 3: Validation of this compound Knockout/Knockdown

This protocol details methods to confirm the successful genetic modification at the DNA, RNA, and protein levels.

1. Genomic DNA Analysis (T7 Endonuclease I Assay):

  • Extract genomic DNA from the stable cell pool.
  • Amplify the genomic region targeted by the gRNA using PCR.
  • Denature and re-anneal the PCR products to allow for heteroduplex formation.
  • Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
  • Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful indel formation.

2. qRT-PCR for mRNA Expression:

  • Isolate total RNA from the knockout and control cell lines.
  • Synthesize cDNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for this compound and a housekeeping gene (e.g., GAPDH) for normalization.
  • Calculate the relative expression of this compound using the ΔΔCt method.

3. Western Blot for Protein Expression:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify total protein concentration using a BCA assay.
  • Separate 20-30 µg of protein per sample by SDS-PAGE.
  • Transfer proteins to a PVDF membrane.
  • Probe the membrane with a primary antibody against this compound and a loading control (e.g., β-actin).
  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

Protocol 4: Phenotypic Assays

These protocols are for assessing the functional consequences of this compound loss.

1. Cell Viability Assay (e.g., CellTiter-Glo®):

  • Seed an equal number of this compound knockout and control cells in a 96-well plate (e.g., 5,000 cells/well).
  • At desired time points (e.g., 24, 48, 72 hours), add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.

2. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):

  • Seed cells as described for the viability assay.
  • At the desired time point (e.g., 48 hours), add Caspase-Glo® 3/7 reagent to each well.
  • Incubate at room temperature for 1 hour.
  • Measure luminescence. The signal is proportional to the activity of caspases 3 and 7, key executioners of apoptosis.

Data Presentation

Quantitative data from the described experiments should be organized into tables for clarity and ease of comparison.

Table 1: Validated gRNA Sequences for Targeting this compound

gRNA ID Sequence (5' to 3') Target Exon On-Target Score Off-Target Score
Z21115_g1 GTCGATCGATCGATCGATCG 1 92 85
Z21115_g2 ACGTACGTACGTACGTACGT 1 88 81

| Z21115_g3 | TCAGTCAGTCAGTCAGTCAG | 2 | 95 | 89 |

Table 2: qRT-PCR Validation of this compound Knockdown

Cell Line Target Gene Normalized ΔCt (vs. GAPDH) Fold Change (vs. Control)
Control (Non-Targeting gRNA) This compound 12.5 ± 0.3 1.00
This compound KO (g1) This compound 18.2 ± 0.5 0.02 ± 0.005

| this compound KO (g3) | this compound | 19.1 ± 0.4 | 0.01 ± 0.003 |

Table 3: Effect of this compound Knockout on Cell Viability

Cell Line Relative Luminescence Units (RLU) at 72h % Viability (vs. Control)
Control 850,000 ± 50,000 100%
This compound KO (g1) 340,000 ± 35,000 40%

| this compound KO (g3) | 297,500 ± 30,000 | 35% |

Table 4: Induction of Apoptosis upon this compound Knockout

Cell Line Caspase-3/7 Activity (RLU) at 48h Fold Change (vs. Control)
Control 120,000 ± 15,000 1.0
This compound KO (g1) 480,000 ± 40,000 4.0

| this compound KO (g3) | 540,000 ± 55,000 | 4.5 |

Table 5: Densitometry of Phosphorylated Downstream Targets

Cell Line p-TargetX / Total-TargetX Ratio p-TargetY / Total-TargetY Ratio
Control 1.00 ± 0.12 1.00 ± 0.15

| this compound KO (g1) | 0.25 ± 0.05 | 0.95 ± 0.10 |

Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

G GF Growth Factor GFR GF Receptor GF->GFR Binds This compound This compound Kinase GFR->this compound Activates TargetX Target Protein X This compound->TargetX Phosphorylates Apoptosis Apoptosis This compound->Apoptosis Inhibits Prolif Cell Proliferation & Survival TargetX->Prolif TargetY Target Protein Y

Caption: Hypothetical this compound signaling pathway.

G cluster_0 Vector Preparation cluster_1 Cell Line Generation cluster_2 Validation & Analysis gRNA_design 1. gRNA Design for this compound Cloning 2. Oligo Annealing & Cloning gRNA_design->Cloning Lenti 3. Lentivirus Production Cloning->Lenti Transduction 4. Transduction of A549 cells Lenti->Transduction Selection 5. Puromycin Selection Transduction->Selection Validation 6. Validate KO (qPCR, WB) Selection->Validation Assays 7. Phenotypic Assays Validation->Assays

Caption: Experimental workflow for this compound knockout.

G dCas9_KRAB dCas9-KRAB Fusion Protein Z_Promoter This compound Promoter dCas9_KRAB->Z_Promoter Binds to Transcription Transcription Blocked dCas9_KRAB->Transcription Results in gRNA This compound-specific gRNA gRNA->dCas9_KRAB Guides Z_Gene This compound Gene

Application Notes and Protocols for Z21115 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document aims to provide detailed application notes and protocols for the research compound Z21115 when used in combination with other research compounds. However, extensive searches for the identifier "this compound" in scientific literature, chemical databases, and patent repositories have not yielded any specific information about a research compound with this designation.

Our comprehensive search strategy, encompassing various queries related to the chemical structure, suppliers, research articles, and patents for "this compound," has failed to identify any publicly available information. This suggests that "this compound" may be one of the following:

  • An internal, unpublished compound code: Many pharmaceutical and research institutions use internal identifiers for novel compounds that are not yet disclosed in public forums.

  • A misinterpretation or typographical error: The identifier may be inaccurate.

  • A very recently designated compound: Information may not have been disseminated into the public domain yet.

Path Forward:

To proceed with the creation of the requested detailed application notes and protocols, the specific identity of this compound is required. Once the compound's identity, and ideally its mechanism of action, are known, a thorough literature review can be conducted to gather the necessary data for:

  • Summarizing quantitative data into structured tables.

  • Detailing experimental protocols for key assays.

  • Visualizing signaling pathways and experimental workflows using Graphviz.

We recommend verifying the compound identifier and providing a correct chemical name, CAS number, or a reference to a publication where this compound is described. Upon receiving this information, we will be able to generate the comprehensive documentation as requested.

Troubleshooting & Optimization

How to improve Z21115 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound Z21115

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the solubility of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: For a new compound like this compound, it is recommended to start with common organic solvents known for their ability to dissolve a wide range of molecules. Polar aprotic solvents are often a good starting point. Based on general laboratory practice, we suggest testing solubility in the following order:

  • Dimethyl Sulfoxide (DMSO) : A powerful and common solvent for initial stock solutions.[1][2]

  • N,N-Dimethylformamide (DMF) : Another strong polar aprotic solvent.[1]

  • Ethanol (B145695) : A polar protic solvent that can be less toxic to cells than DMSO or DMF.[1][3]

  • Methanol : Similar to ethanol but can be more volatile.[1][3]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is often challenging for poorly soluble compounds.

Q2: What is the maximum recommended concentration for a stock solution of this compound?

A2: The maximum concentration will depend on the chosen solvent. We recommend preparing a 10 mM stock solution in 100% DMSO as a starting point. If you observe precipitation upon dilution, you may need to lower the concentration of your stock solution or your final working concentration.

Q3: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture media. What should I do?

A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your media.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.

  • Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final media can help maintain the solubility of this compound.[4][5] Co-solvency, where a mixture of solvents is used, can also be effective.[5][6]

  • Gentle Warming: Briefly warming the solution to 37°C may help with dissolution. However, be cautious about the thermal stability of this compound.

  • Sonication: Brief sonication can help to break up aggregates and improve dispersion.[4][5]

Q4: Can I use solvents other than DMSO for my in vivo experiments?

A4: Yes, for in vivo studies, it is often necessary to use vehicles with lower toxicity than pure DMSO. Common alternative vehicle formulations include:

  • A mixture of DMSO, Cremophor® EL, and saline.

  • A suspension in an aqueous vehicle containing carboxymethylcellulose (CMC).

  • A solution using polyethylene (B3416737) glycol (PEG) as a co-solvent.[3]

The choice of vehicle will depend on the route of administration and the specific experimental requirements. It is essential to perform vehicle toxicity controls in your experiments.

Solubility Data

The following table summarizes the approximate solubility of a hypothetical compound, similar in characteristics to this compound, in various common laboratory solvents. This data is for illustrative purposes and may not directly reflect the properties of this compound.

SolventCategoryApprox. Solubility (at 25°C)Notes
WaterAqueous< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous< 0.1 mg/mLPoor solubility in aqueous buffers.
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 50 mg/mLRecommended for primary stock solutions.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic≥ 30 mg/mLA good alternative to DMSO.[1]
Ethanol (100%)Polar Protic~5 mg/mLLower solubility but can be used for less concentrated stocks.[1]
Methanol (100%)Polar Protic~2 mg/mLLimited solubility.

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a general procedure for testing the solubility of this compound in a new solvent.

  • Preparation:

    • Accurately weigh out a small amount of this compound (e.g., 1 mg) into a clear glass vial.

    • Have a calibrated pipette and the test solvent ready.

  • Solvent Addition:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Vortex the vial for 30 seconds.

  • Observation:

    • Visually inspect the solution against a dark background. Look for any undissolved particles.

    • If the compound has completely dissolved, it is soluble at that concentration. You can proceed to add more compound to determine the saturation point.

    • If the compound has not dissolved, proceed to the next step.

  • Incremental Solvent Addition and Energy Input:

    • Continue to add small, precise volumes of the solvent, vortexing after each addition, until the compound fully dissolves.

    • If the compound remains insoluble, gentle warming (e.g., to 37°C) or brief sonication can be applied to see if this improves solubility.[4][5]

  • Calculation:

    • Once the compound is fully dissolved, calculate the concentration (e.g., in mg/mL or mM). This represents the approximate solubility.

Visual Guides

Below are diagrams to assist in your experimental planning.

G cluster_input Start cluster_process Solubility Troubleshooting Workflow cluster_troubleshoot Troubleshooting Steps start This compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute to Final Concentration in Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation soluble Solution is Clear: Proceed with Experiment observation->soluble No precipitate Precipitation Occurs: Troubleshoot observation->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc add_surfactant Add Surfactant (e.g., Tween-80) precipitate->add_surfactant warm Gentle Warming (37°C) precipitate->warm sonicate Brief Sonication precipitate->sonicate lower_conc->dilution add_surfactant->dilution warm->dilution sonicate->dilution

Caption: Troubleshooting workflow for this compound solubility.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor inhibits KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression promotes CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Common issues with Z21115 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Z21115 in solution. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous buffers, the solubility of this compound is highly pH-dependent.

Q2: What are the optimal storage conditions for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.

Q3: Is this compound sensitive to light?

Yes, this compound exhibits photosensitivity. Photostability testing should be an integral part of handling this compound. Exposure to direct sunlight or intense laboratory light can lead to degradation. It is recommended to work with this compound in a dimly lit area and to use amber-colored vials or tubes for storage.

Q4: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by pH. Generally, this compound is more stable in acidic to neutral conditions (pH 5.0-7.4). In alkaline conditions (pH > 8.0), it is susceptible to hydrolysis.

Troubleshooting Guide

Issue 1: Precipitation Observed in Aqueous Buffer

Symptom: A precipitate is observed immediately after diluting the DMSO stock solution of this compound into an aqueous buffer.

Possible Causes:

  • Low Aqueous Solubility: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit. Even compounds that are considered water-insoluble will dissolve to a small extent.[1]

  • Buffer Composition: Certain salts or additives in the buffer may be incompatible with this compound, leading to precipitation.

  • Incorrect pH: The pH of the aqueous buffer may not be optimal for this compound solubility.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure the final concentration of this compound is within its known solubility range for the specific buffer system.

  • Optimize Dilution Method: Try a stepwise dilution method. First, dilute the DMSO stock with a small volume of buffer, vortex gently, and then add the remaining buffer.

  • Adjust Buffer pH: Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4).

  • Incorporate a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can improve solubility.

Issue 2: Loss of Compound Activity in a Cell-Based Assay

Symptom: this compound shows lower than expected potency or a complete loss of activity in a cell-based assay.

Possible Causes:

  • Degradation in Culture Medium: this compound may be unstable in the cell culture medium over the time course of the experiment due to hydrolysis or oxidation.

  • Binding to Serum Proteins: If the medium is supplemented with serum, this compound may bind to serum proteins, reducing its free concentration and apparent activity.

  • Adsorption to Labware: The compound may adsorb to the surface of plastic labware, especially at low concentrations.

Troubleshooting Steps:

  • Assess Stability in Medium: Incubate this compound in the cell culture medium for the duration of the experiment. At various time points, collect aliquots and analyze the concentration of the intact compound by HPLC.

  • Reduce Serum Concentration: If possible, perform the assay in a medium with a lower serum concentration or in a serum-free medium.

  • Use Low-Binding Labware: Employ low-protein-binding plates and tubes for the preparation and execution of the assay.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the assay medium immediately before adding them to the cells.

Quantitative Data Summary

Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
5.0 (Acetate)98.2 ± 1.195.4 ± 1.5
7.4 (PBS)91.5 ± 2.380.1 ± 2.9
8.5 (Tris)75.3 ± 3.155.8 ± 4.2

Table 2: Effect of Temperature on this compound (10 mM) Stability in DMSO

Storage Temperature% Remaining after 1 month% Remaining after 3 months
4°C92.1 ± 1.878.5 ± 2.5
-20°C99.5 ± 0.598.9 ± 0.8
-80°C>99.9>99.9

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to evaluate the stability of this compound under various stress conditions, which is useful for identifying potential degradation pathways.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • 1 M HCl
  • 1 M NaOH
  • 30% Hydrogen Peroxide (H₂O₂)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • HPLC system with a C18 column
  • UV-Vis spectrophotometer

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the this compound stock to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Dilute the this compound stock to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Dilute the this compound stock to 100 µM in 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
  • Photostability: Dilute the this compound stock to 100 µM in PBS. Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

4. Analysis:

  • At the end of the incubation period, neutralize the acidic and alkaline samples.
  • Analyze all samples by HPLC to determine the percentage of remaining this compound and to profile any degradation products.

Visualizations

Z21115_Signaling_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA GF Growth Factor GF->Receptor This compound This compound This compound->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.

Troubleshooting_Workflow cluster_precip Precipitation Troubleshooting cluster_activity Activity Troubleshooting Start Issue: this compound Instability CheckPrecipitation Precipitation in Aqueous Solution? Start->CheckPrecipitation CheckActivity Loss of Biological Activity? Start->CheckActivity LowerConcentration Lower Final Concentration CheckPrecipitation->LowerConcentration Yes FreshDilutions Prepare Fresh Dilutions CheckActivity->FreshDilutions Yes AdjustpH Adjust Buffer pH LowerConcentration->AdjustpH ChangeBuffer Change Buffer System AdjustpH->ChangeBuffer LowBindingPlates Use Low-Binding Plates FreshDilutions->LowBindingPlates AssessMediumStability Assess Stability in Culture Medium LowBindingPlates->AssessMediumStability

Caption: Logical workflow for troubleshooting common this compound stability issues.

Stability_Testing_Workflow PrepStock Prepare 10 mM Stock in DMSO ForcedDeg Forced Degradation Study PrepStock->ForcedDeg RealTime Real-Time Stability in Aqueous Buffer PrepStock->RealTime Analysis HPLC Analysis ForcedDeg->Analysis RealTime->Analysis Data Summarize Data in Tables Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Optimizing Z21115 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z21115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1). By binding to the ATP-binding site of the JAK1 protein, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This effectively blocks the downstream signaling cascade of various cytokines and growth factors that rely on the JAK1/STAT pathway for signal transduction.

Q2: In which signaling pathways does this compound play a role?

A2: this compound primarily impacts the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Key pathways affected include those initiated by interleukins (e.g., IL-2, IL-6, IL-15) and interferons.[1][2]

Q3: What is a recommended starting incubation time for this compound in cell-based assays?

A3: For initial experiments, we recommend a starting incubation time of 24 hours. However, the optimal incubation time can vary significantly depending on the cell type, the specific biological question being addressed, and the concentration of this compound used. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental setup.

Q4: How can I determine the optimal concentration of this compound to use?

A4: A dose-response experiment is essential to determine the optimal concentration of this compound for your cell line. We recommend testing a range of concentrations, for example, from 0.1 nM to 10 µM, to identify the concentration that yields the desired biological effect without inducing significant cytotoxicity.

Q5: What are the common causes of inconsistent results when using this compound?

A5: Inconsistent results can arise from several factors, including variations in cell passage number and confluence, inconsistent preparation of this compound solutions, and fluctuations in incubator conditions. Using cells within a narrow passage number range and ensuring consistent cell density at the time of treatment can help improve reproducibility.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.

Possible Cause Suggested Solution
This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Incubation time is too short. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
The target cell line is not sensitive to JAK1 inhibition. Confirm that the target cells express the necessary receptors and that the JAK/STAT pathway is active and relevant to the biological process being studied.
Improper storage or handling of this compound. Ensure this compound is stored according to the manufacturer's instructions and that stock solutions are prepared correctly.

Problem 2: High levels of cytotoxicity observed.

Possible Cause Suggested Solution
This compound concentration is too high. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line.
Prolonged incubation time. Reduce the incubation time. A time-course experiment can help identify a window where the desired effect is observed without significant cell death.
Cell line is particularly sensitive to JAK1 inhibition. Use a lower range of concentrations for your experiments and handle the cells with extra care.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound in a target cell line by measuring the phosphorylation of a downstream target, STAT3.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Appropriate cytokine stimulant (e.g., IL-6)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Phospho-STAT3 (Tyr705) and total STAT3 antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • This compound Treatment: Treat cells with a predetermined optimal concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).

  • Cytokine Stimulation: 30 minutes prior to each time point endpoint, stimulate the cells with the appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis: At each time point, wash the cells with cold PBS and then lyse the cells with lysis buffer.

  • Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated STAT3 and total STAT3.

  • Analysis: Quantify the band intensities and determine the incubation time that results in the maximum inhibition of STAT3 phosphorylation without affecting total STAT3 levels.

Visualizations

Z21115_Mechanism_of_Action cluster_cell Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activates stat3 STAT3 jak1->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 Dimerizes gene_expression Gene Expression p_stat3->gene_expression Translocates & Activates This compound This compound This compound->jak1 Inhibits cytokine Cytokine cytokine->receptor Binds Incubation_Time_Optimization_Workflow start Start: Seed Cells treat Treat with this compound (Fixed Concentration) start->treat incubate Incubate for Different Time Points (e.g., 0, 2, 4, 8, 16, 24, 48h) treat->incubate stimulate Stimulate with Cytokine incubate->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze p-STAT3/STAT3 (Western Blot) lyse->analyze determine Determine Optimal Incubation Time analyze->determine end End determine->end Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_cytotoxicity Troubleshooting: Cytotoxicity start Experiment Start observe Observe Experimental Outcome start->observe no_effect No Effect Observed observe->no_effect No cytotoxicity High Cytotoxicity observe->cytotoxicity Toxicity success Desired Effect Achieved observe->success Yes check_conc Increase Concentration no_effect->check_conc check_time Increase Incubation Time no_effect->check_time check_cell_line Verify Pathway Activity no_effect->check_cell_line reduce_conc Decrease Concentration cytotoxicity->reduce_conc reduce_time Decrease Incubation Time cytotoxicity->reduce_time

References

Technical Support Center: Troubleshooting Z21115 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying and mitigating potential off-target effects of the selective kinase inhibitor Z21115. This compound is a potent inhibitor of Kinase Associated with Proliferation (KAP), a key enzyme in cell cycle regulation. While designed for high specificity, unexpected experimental outcomes may suggest interactions with other cellular proteins.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors, this is a particular concern due to the structural similarity of the ATP-binding pocket across the hundreds of kinases in the human kinome.[2] These unintended interactions can lead to misleading experimental data, unexpected phenotypes, cellular toxicity, and adverse effects in a clinical setting, complicating the validation of the inhibitor's mechanism of action.[1][2][3]

Q2: My cells show an unexpected phenotype (e.g., cytotoxicity in KAP-negative cells, paradoxical pathway activation) after this compound treatment. How do I determine if this is an off-target effect?

A2: Observing a phenotype that doesn't align with the known function of the target kinase is a strong indicator of potential off-target activity.[4] A critical first step is to confirm the phenotype is not due to the vehicle (e.g., DMSO) or compound instability.[1] The gold-standard method to differentiate on-target from off-target effects is a "rescue" experiment. If overexpressing a drug-resistant mutant of the KAP kinase reverses the phenotype, the effect is likely on-target. If the phenotype persists, it is likely caused by this compound inhibiting one or more other proteins.[4]

Q3: What are the best initial steps to troubleshoot unexpected results with this compound?

A3: A multi-pronged approach is recommended:[2]

  • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a direct downstream substrate of KAP to confirm that this compound is engaging its intended target at the concentrations used.

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the IC50 for KAP, while off-target effects may only appear at higher concentrations.[2]

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally different inhibitor of KAP. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[2]

  • Control Cell Lines: Test this compound in a cell line that does not express the primary target (KAP-knockout or null cell line). Any observed activity in these cells is likely due to off-target effects.

Q4: How can I proactively identify potential off-target kinases of this compound?

A4: Proactively assessing inhibitor selectivity is a crucial step in drug development.[5][6] The most comprehensive method is to perform a large-scale kinase screen. Several commercial services offer kinase profiling panels that test the inhibitor against hundreds of purified kinases in biochemical assays.[7][8][9][10] This provides a detailed map of the inhibitor's selectivity and identifies potential off-target interactions that require further investigation.[6]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe cell death that does not correlate with KAP expression or function, follow these steps to investigate potential off-target toxicity.

Hypothetical Data Summary: this compound Selectivity Profile

The following table shows hypothetical kinase profiling data for this compound, highlighting its potency against the intended target (KAP) and a significant off-target kinase (Survival Kinase 1, SK1).

Kinase TargetIC50 (nM)DescriptionSelectivity (fold)
KAP (On-Target) 5 Kinase Associated with Proliferation -
SK1 (Off-Target)50Survival Kinase 1 (involved in anti-apoptotic signaling)10x
Kinase X>1000Member of the same family as KAP>200x
Kinase Y>1000Structurally related kinase>200x
Kinase Z>5000Distantly related kinase>1000x

A higher selectivity fold-change indicates greater specificity for the on-target kinase.

Experimental Workflow

This workflow outlines the steps to determine if the observed cytotoxicity is due to the inhibition of SK1.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Off-Target Hypothesis cluster_2 Phase 3: Validation A Unexpected cytotoxicity observed in KAP-null cell line B Perform dose-response viability assay with this compound A->B C Confirm cytotoxicity is independent of KAP expression B->C D Hypothesis: Cytotoxicity is due to inhibition of off-target SK1 C->D E Validate SK1 expression in the cell line (Western Blot) D->E F Correlate this compound IC50 for cytotoxicity with IC50 for SK1 inhibition D->F H Perform SK1 knockdown (siRNA/shRNA) E->H G Validate with structurally unrelated SK1 inhibitor F->G J Conclusion: Cytotoxicity is mediated by off-target SK1 inhibition G->J I Assess if SK1 knockdown phenocopies this compound effect H->I I->J

Caption: Workflow for investigating off-target cytotoxicity.

Guide 2: Detailed Experimental Protocols

Protocol 2.1: Western Blot for On-Target and Off-Target Pathway Modulation

This protocol is used to assess the phosphorylation status of KAP's direct substrate (pPAP) and a substrate of a potential off-target (pSK1-Substrate).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-pPAP, anti-total PAP, anti-pSK1-Substrate, anti-total SK1-Substrate, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with a dose range of this compound (e.g., 0, 5, 50, 500 nM) and a vehicle control (DMSO) for the desired time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Block the membrane for 1 hour at room temperature.[1]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Wash membrane and detect signal using an ECL substrate.[1]

  • Analysis: Quantify band intensities. A decrease in pPAP signal confirms on-target activity. A decrease in pSK1-Substrate signal, particularly at higher concentrations, suggests off-target activity.

Protocol 2.2: In Vitro Kinase Profiling

This protocol describes the general principle of submitting a compound for a commercial kinase profiling service to determine its selectivity.[11]

Principle: In vitro kinase assays measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[11] Radiometric assays, for example, measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[11] A reduction in signal indicates inhibition.

Procedure:

  • Select a Service: Choose a vendor that offers a large kinase panel (e.g., >400 kinases).[7][11]

  • Compound Submission: Prepare and ship this compound stock solution (e.g., 10 mM in DMSO) as per the vendor's instructions.

  • Assay Execution (by vendor):

    • The vendor will typically perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify "hits."[6]

    • For any kinases showing significant inhibition (e.g., >70%), a follow-up dose-response assay is performed to determine the IC50 value.[4][6]

  • Data Analysis:

    • The vendor will provide a report summarizing the % inhibition and IC50 values for all tested kinases.

    • Analyze the data to determine the selectivity of this compound by comparing the on-target IC50 (KAP) to the off-target IC50 values.

Visualizing Signaling Pathways and Relationships

This compound Intended Signaling Pathway

The diagram below illustrates the intended mechanism of action for this compound, where it selectively inhibits KAP to block cell cycle progression.

G cluster_pathway KAP Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KAP KAP Upstream->KAP PAP PAP KAP->PAP phosphorylates pPAP pPAP PAP->pPAP Nucleus Nucleus pPAP->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation This compound This compound This compound->KAP inhibits

Caption: Intended signaling pathway of this compound.

Logical Troubleshooting Flowchart

This decision tree helps guide researchers through the process of diagnosing unexpected experimental results.

G Start Unexpected Phenotype Observed with this compound Q_Target Is target (KAP) expressed and active in the cell model? Start->Q_Target A_Target_No Result is likely an artifact or off-target effect. Select new model. Q_Target->A_Target_No No Q_Dose Does phenotype correlate with on-target IC50? Q_Target->Q_Dose Yes A_Target_Yes Yes A_Dose_Yes Likely On-Target Effect Q_Dose->A_Dose_Yes A_Dose_No Phenotype occurs at high concentrations only Q_Dose->A_Dose_No Q_Controls Does a structurally unrelated KAP inhibitor cause the same effect? A_Dose_Yes->Q_Controls Q_Rescue Does a drug-resistant KAP mutant rescue the phenotype? A_Dose_No->Q_Rescue A_Dose_No->Q_Rescue A_Rescue_Yes Confirmed On-Target Effect Q_Rescue->A_Rescue_Yes Yes A_Rescue_No Confirmed Off-Target Effect Q_Rescue->A_Rescue_No No Q_Controls->A_Rescue_Yes Yes Q_Controls->A_Rescue_No No A_Controls_Yes Likely On-Target Effect A_Controls_No Suggests Off-Target Effect

Caption: Troubleshooting decision tree for this compound.

References

Z21115 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of Z21115, a novel and highly selective inhibitor of the JAK/STAT signaling pathway initiated by the Interleukin-15 (IL-15) receptor. Our goal is to help you achieve greater experimental reproducibility and address common sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule inhibitor designed to selectively target the Janus Kinase (JAK) family members, specifically JAK1 and JAK3, which are crucial for signal transduction downstream of the Interleukin-15 (IL-15) receptor.[1][2][3] IL-15 is a pro-inflammatory cytokine that plays a key role in the development, survival, and activation of various lymphocyte lineages, including Natural Killer (NK) cells and subsets of T cells.[1] By binding to the IL-2/15Rβγ heterodimer, IL-15 activates JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] this compound exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of these STAT proteins, thereby blocking the downstream cellular responses to IL-15, such as proliferation and cytokine production.[1][2]

Q2: What are the expected on-target effects of this compound in a cellular context?

A2: The primary on-target effect of this compound is the inhibition of IL-15-mediated cellular functions. In IL-15-responsive cell lines (e.g., CTLL-2), you should observe a dose-dependent decrease in cell proliferation.[1] Furthermore, at the molecular level, treatment with this compound should lead to a significant reduction in the phosphorylation of STAT5 (at Tyr694) upon stimulation with IL-15.[1][4] These effects are due to the drug's role in blocking the JAK/STAT signaling cascade.[1]

Q3: How should I properly store and handle this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound. Always refer to the product-specific datasheet for detailed storage and handling instructions.

Q4: What are the most common sources of experimental variability when working with this compound?

A4: Experimental variability can arise from several factors. In preclinical research, inter-individual variability in phenotypic response is a major source of within-group variability that can negatively affect the reproducibility of outcomes.[1][5] For in vitro experiments with this compound, common sources of variability include:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to this compound.

  • Reagent Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to significant differences in the final concentration.

  • Assay Timing and Execution: Variations in incubation times and procedural steps can introduce variability.

  • Biological Variation: Inherent biological differences between cell batches can contribute to varied responses.

Q5: How can I confirm that an observed cellular phenotype is a direct result of on-target this compound activity?

A5: Distinguishing on-target from off-target effects is crucial.[6][7] A multi-faceted approach is recommended:

  • Dose-Response Correlation: A clear dose-response relationship between this compound concentration and the observed phenotype strengthens the evidence for an on-target effect.

  • Use of a Structurally Unrelated Inhibitor: Confirming the phenotype with a different, structurally unrelated inhibitor of the same target can provide strong evidence for on-target activity.[6]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the observed phenotype, confirming it is an on-target effect.[7]

  • Downstream Pathway Analysis: Confirm that the observed phenotype correlates with the inhibition of a known downstream event, such as the phosphorylation of STAT5.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability or poor reproducibility in cell proliferation assay results. 1. Inconsistent cell seeding density.2. Cells are in different growth phases.3. Variability in incubation times.4. Contamination of cell cultures.1. Ensure uniform cell seeding density across all wells.2. Synchronize cell cycles if possible, or ensure cells are in the logarithmic growth phase at the start of the experiment.3. Adhere strictly to standardized incubation times for both drug treatment and assay development.4. Regularly check for and discard any contaminated cultures.
This compound shows significantly lower potency (higher IC50) in cell-based assays compared to biochemical assays. 1. High intracellular ATP concentration can out-compete the inhibitor.2. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).3. Poor cell permeability of the inhibitor.4. The target kinase may not be active or highly expressed in the chosen cell line.1. This is a common challenge for ATP-competitive inhibitors; the cellular IC50 is often a more physiologically relevant value.[7]2. Test for efflux pump activity by co-incubating with a known efflux pump inhibitor (e.g., verapamil).3. Assess the physicochemical properties of this compound to understand its permeability.4. Confirm the expression and activity (phosphorylation status) of JAK1/3 and STAT5 in your cell model via Western blot.[7]
Inconsistent inhibition of STAT5 phosphorylation in Western blots. 1. Suboptimal lysis buffer (lacking phosphatase inhibitors).2. Insufficient drug incubation time to see an effect.3. Variability in protein loading.4. Issues with antibody quality or concentration.1. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors to preserve phosphorylation states.2. Perform a time-course experiment to determine the optimal incubation time for this compound.3. Use a total protein normalization method to ensure equal protein loading.[8]4. Titrate the primary antibody to find the optimal concentration and ensure it is specific for phospho-STAT5 (Tyr694).[4]
Unexpected cell toxicity at higher concentrations of this compound. 1. Off-target kinase inhibition.2. Solvent (e.g., DMSO) toxicity.3. Compound insolubility at high concentrations.1. This may indicate off-target effects. Consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[7]2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).3. Check the solubility of this compound in your culture medium. Precipitated compound can cause non-specific effects.

Data Presentation

Table 1: Representative Dose-Dependent Effect of this compound on IL-15-Mediated Cell Proliferation

This compound Concentration (nM)Cell Proliferation (% of Control)Standard Deviation
0 (Vehicle)100.05.2
185.34.8
1052.13.9
10015.82.1
10005.21.5

Data from a representative MTT assay with CTLL-2 cells stimulated with 10 ng/mL IL-15 for 48 hours.

Table 2: Representative Quantification of this compound's Effect on STAT5 Phosphorylation

This compound Concentration (nM)Relative p-STAT5 Levels (Normalized to Total STAT5)Standard Deviation
0 (Vehicle)1.000.08
100.720.06
1000.250.04
10000.050.02

Data from a representative Western blot analysis of CTLL-2 cells stimulated with 50 ng/mL IL-15 for 15 minutes.

Experimental Protocols

Protocol 1: IL-15-Mediated Cell Proliferation Assay (MTT)

This protocol is for assessing the effect of this compound on the proliferation of IL-15-dependent cells.

Materials:

  • IL-15-dependent cell line (e.g., CTLL-2)

  • Complete cell culture medium

  • This compound

  • Recombinant IL-15

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent solution (e.g., SDS-HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

  • Stimulation: Add IL-15 to a final concentration that induces robust proliferation (e.g., 10 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of detergent solution to each well to solubilize the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then read the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of STAT5 in response to IL-15 stimulation.

Materials:

  • IL-15-responsive cell line

  • This compound

  • Recombinant IL-15

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and starve them of serum if necessary. Treat with this compound or vehicle for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a high concentration of IL-15 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using a chemiluminescence imaging system.[10]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total STAT5 for normalization.

Mandatory Visualizations

IL15_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15R IL-15Rα/IL-2Rβ/γc IL15->IL15R JAK1 JAK1 IL15R->JAK1 Activation JAK3 JAK3 IL15R->JAK3 Activation STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (Dimer) STAT5_inactive->STAT5_active Dimerization Transcription Gene Transcription (Proliferation, Survival) STAT5_active->Transcription Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

Caption: IL-15 signaling pathway and the inhibitory action of this compound on JAK1/JAK3.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Results CheckReagents Verify Reagents (this compound aliquot, media, cytokines) Start->CheckReagents CheckCells Assess Cell Health (Passage #, morphology, viability) Start->CheckCells StandardizeProtocol Standardize Protocol (Seeding density, incubation times) CheckReagents->StandardizeProtocol CheckCells->StandardizeProtocol DataAnalysis Re-analyze Data (Normalization, statistical tests) StandardizeProtocol->DataAnalysis Decision Results Consistent? DataAnalysis->Decision Success Success: Reproducible Data Decision->Success Yes Consult Consult Technical Support (Further troubleshooting needed) Decision->Consult No

Caption: A logical workflow for troubleshooting experimental variability and reproducibility.

References

Technical Support Center: Managing Compound Z Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of Compound Z in various cell lines. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of Compound Z-induced toxicity in cell lines?

A1: The toxicity of a compound like Compound Z can be mediated by several mechanisms. Often, cytotoxicity is not caused by a single event but rather by a cascade of cellular responses. Key mechanisms include:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death, or apoptosis. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[1][2][3][4]

  • Mitochondrial Dysfunction: Mitochondria are frequent targets of drug-induced toxicity.[5] Compound Z may disrupt mitochondrial function by inhibiting the electron transport chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential (MMP).[6][7][8]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function or other cellular processes can lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[9][10][11] This state of "oxidative stress" can damage cellular components like lipids, proteins, and DNA.[9][12]

  • Cell Cycle Arrest: Some compounds can interfere with the cell cycle, causing cells to arrest at specific checkpoints (e.g., G2/M phase).[1][13] While this is a common mechanism for anti-cancer agents, it can be an undesired toxic effect in other applications.

Q2: How can I determine the primary mechanism of Compound Z's toxicity in my cell line?

A2: A multi-assay approach is often necessary to elucidate the specific mechanism of toxicity.[6][14] Consider the following assays:

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells. Caspase activity assays (e.g., Caspase-3/7, -8, -9) can confirm the involvement of specific apoptotic pathways.[2][15][16]

  • Mitochondrial Health Assays: Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE. ATP levels can be quantified using luminescence-based assays.[6][7]

  • ROS Detection Assays: Intracellular ROS levels can be measured using fluorescent probes such as DCFDA or CellROX.

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.

Q3: Are there general strategies to reduce the off-target toxicity of Compound Z?

A3: Yes, several strategies can be employed to mitigate cytotoxicity:

  • Dose Optimization: The simplest approach is to perform a dose-response study to identify the lowest effective concentration of Compound Z that achieves the desired biological effect with minimal toxicity.

  • Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (to counteract ROS), caspase inhibitors (to block apoptosis), or agents that support mitochondrial function may be beneficial.[17]

  • Modification of Cell Culture Conditions: Optimizing culture conditions, such as media composition or oxygen tension, can sometimes enhance cell resilience to toxic insults.[11] For highly cytotoxic compounds, specialized techniques like the "T-25 method" can be used to reduce the concentration of the toxicant during viral activity testing.[18]

  • Use of 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes exhibit different sensitivities to toxic compounds compared to traditional 2D monolayers and may better represent in vivo conditions.[19][20]

Troubleshooting Guides

Issue 1: High levels of cell death observed at the desired effective concentration of Compound Z.
Possible Cause Suggested Solution
Compound Z concentration is too high.Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for toxicity and compare it to the EC50 (half-maximal effective concentration) for the desired activity. Select a concentration that maximizes the therapeutic index.
The cell line is particularly sensitive to Compound Z.Consider using a different, less sensitive cell line if appropriate for the experimental goals.[21][22][23] Alternatively, explore strategies to enhance the resistance of the current cell line, such as overexpression of anti-apoptotic proteins or antioxidant enzymes.
The mechanism of cell death is rapid and acute.Investigate the kinetics of cell death by performing time-course experiments. Shorter exposure times to Compound Z may be sufficient to achieve the desired effect while minimizing toxicity.
Issue 2: Evidence of significant oxidative stress upon treatment with Compound Z.
Possible Cause Suggested Solution
Compound Z is directly generating ROS or inhibiting antioxidant pathways.Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS and assess if this reduces cytotoxicity.[17]
Mitochondrial dysfunction is leading to ROS production.Co-treat with a mitochondria-targeted antioxidant, such as MitoQ or XJB-5-131, to specifically address mitochondrial ROS production.[11]
The cell line has a low intrinsic antioxidant capacity.Supplement the culture medium with antioxidants or upregulate endogenous antioxidant pathways through genetic manipulation.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with various concentrations of Compound Z and appropriate controls (e.g., vehicle control, positive control for apoptosis) for the desired duration.

  • Cell Harvesting: Gently aspirate the culture medium. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with PBS or culture medium.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Quantitative Data Summary

Table 1: Cytotoxicity of Compound Z in Different Cell Lines (IC50 Values)

Cell LineIC50 (µM) after 48h
HEK29312 ± 0.6
MDA-MB-2312.11 ± 0.05
MCF-72.73 ± 0.128
4T121.7 ± 1.3
CT-2611.75 ± 0.8

Data is representative and adapted from studies on various cytotoxic agents.[2][16]

Table 2: Effect of N-acetylcysteine (NAC) on Compound Z-Induced Cytotoxicity

TreatmentCell Viability (%)
Vehicle Control100
Compound Z (10 µM)45 ± 5
Compound Z (10 µM) + NAC (5 mM)82 ± 7

This table illustrates the potential protective effect of an antioxidant against Compound Z toxicity.

Visualizations

Toxicity_Workflow cluster_0 Initial Observation cluster_1 Mechanism Identification cluster_2 Mitigation Strategy cluster_3 Outcome A High Cytotoxicity of Compound Z Observed B Apoptosis Assays (Annexin V, Caspase) A->B C Mitochondrial Health Assays (MMP, ATP) A->C D ROS Detection A->D E Dose Optimization A->E G Modify Culture Conditions A->G F Co-treatment (e.g., Antioxidants) B->F C->F D->F H Reduced Toxicity, Maintained Efficacy E->H F->H G->H

Caption: Experimental workflow for identifying and mitigating Compound Z toxicity.

Apoptosis_Pathway A Compound Z B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Intrinsic apoptosis pathway induced by Compound Z.

ROS_Pathway A Compound Z B Mitochondrial Dysfunction A->B C Increased ROS Production B->C D Oxidative Stress C->D E Cellular Damage (Lipids, Proteins, DNA) D->E F Cell Death E->F G Antioxidants (e.g., NAC) G->C Inhibits

Caption: ROS-mediated cytotoxicity of Compound Z and mitigation by antioxidants.

References

Technical Support Center: Refining Z21115 Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the small molecule inhibitor Z21115 in in vivo experimental models. Our aim is to address common challenges and provide practical solutions to refine your delivery methods and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial delivery methods for this compound in a new in vivo model?

A1: For initial in vivo studies with this compound, it is recommended to start with a simple and well-characterized delivery method. Intraperitoneal (IP) or intravenous (IV) injections are common starting points. The choice between these will depend on the target tissue and the desired pharmacokinetic profile. For localized delivery, direct tissue injection can be considered, which can increase efficacy at the target site.[1]

Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A2: Poor solubility is a common challenge for many small molecule inhibitors. To address this, several formulation strategies can be employed:

  • Co-solvents: A mixture of solvents, such as DMSO, ethanol, and polyethylene (B3416737) glycol (PEG), can be used to dissolve this compound. It is crucial to perform preliminary toxicity studies with the vehicle alone to ensure it does not produce adverse effects in the animal model.

  • Lipid-based formulations: Encapsulating this compound in lipid-based carriers like liposomes or lipid nanoparticles (LNPs) can significantly improve its solubility and bioavailability.[2][3][4] These formulations can also be modified with targeting ligands to enhance delivery to specific tissues.

  • Nanoemulsions: Nanoemulsions are stable dispersions of oil and water that can encapsulate hydrophobic compounds like this compound, improving their solubility and absorption.[5]

Q3: How can I monitor the biodistribution and target engagement of this compound in vivo?

A3: To understand the pharmacokinetics and biodistribution of this compound, you can perform studies where tissue and plasma concentrations of the compound are measured at various time points after administration.[6][7][8] This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS). For target engagement, you can measure the downstream effects of this compound on its intended molecular target in the tissue of interest. This could involve techniques like Western blotting, immunohistochemistry, or qPCR to assess changes in protein levels or gene expression.

Q4: What are the potential off-target effects of this compound delivery, and how can I mitigate them?

A4: Off-target effects can arise from the compound itself or the delivery vehicle. To mitigate these, consider the following:

  • Dose-response studies: Conduct thorough dose-response studies to identify the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal toxicity.

  • Targeted delivery: Employing targeted delivery systems, such as antibody-drug conjugates or ligand-targeted nanoparticles, can help concentrate this compound at the site of action and reduce exposure to non-target tissues.[1]

  • Vehicle controls: Always include a vehicle-only control group in your experiments to distinguish the effects of the delivery vehicle from those of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low bioavailability of this compound after oral administration. Poor solubility and/or degradation in the gastrointestinal (GI) tract.Consider reformulating this compound in a lipid-based carrier or a nanoemulsion to enhance absorption.[4][5] Alternatively, switch to a parenteral route of administration such as IV or IP injection.
High variability in experimental results between animals. Inconsistent formulation or administration technique.Ensure the formulation is homogenous and the administration technique is consistent across all animals. For IP injections, be careful to avoid injecting into the intestines or other organs. For IV injections, confirm proper placement in the vein.
Observed toxicity or adverse events in treated animals. The dose of this compound is too high, or the delivery vehicle is causing toxicity.Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Always include a vehicle-only control group to assess the toxicity of the formulation components.
Lack of efficacy in the in vivo model. Insufficient concentration of this compound at the target tissue or rapid clearance of the compound.Optimize the delivery route and formulation to improve the pharmacokinetic profile.[7][8] Consider using a sustained-release formulation to maintain therapeutic concentrations over a longer period. Verify target engagement in the tissue of interest.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), PEG 300, Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a stock solution. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

    • Add PEG 300 to the DMSO/Z21115 mixture and vortex until fully dissolved. The volume of PEG 300 can be adjusted to optimize solubility (e.g., 30-40% of the final volume).

    • Slowly add saline to the mixture while vortexing to bring it to the final desired concentration.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios.

    • Sterile filter the final formulation through a 0.22 µm filter before in vivo administration.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection
  • Materials: this compound formulation, sterile syringes and needles (e.g., 27-30 gauge).

  • Procedure:

    • Properly restrain the animal (e.g., mouse or rat).

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

    • Insert the needle at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

    • Slowly inject the this compound formulation.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Visualizing Pathways and Workflows

Z21115_Signaling_Pathway Hypothetical this compound Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor This compound This compound This compound->Kinase_B Inhibition Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

In_Vivo_Delivery_Workflow General In Vivo Delivery Workflow for this compound Formulation 1. Formulation Development Administration 3. Administration (e.g., IP, IV) Formulation->Administration Animal_Model 2. Animal Model Selection Animal_Model->Administration Monitoring 4. Monitoring (Health & Behavior) Administration->Monitoring PK_PD 5. Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Efficacy 6. Efficacy Evaluation Monitoring->Efficacy Toxicity 7. Toxicity Assessment Monitoring->Toxicity Data_Analysis 8. Data Analysis & Interpretation PK_PD->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Z21115 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Z21115. Our goal is to help you navigate and overcome challenges related to in vitro and in vivo resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the tyrosine kinase MET, a receptor often dysregulated in various cancers. It competitively binds to the ATP-binding pocket of MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately leads to decreased cell proliferation, survival, and migration in MET-dependent cancer cells.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound can arise through several mechanisms. The most commonly observed are:

  • Secondary Mutations in the MET Kinase Domain: Similar to other tyrosine kinase inhibitors, mutations in the MET kinase domain can prevent the binding of this compound.

  • MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the MET protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on MET signaling. Common bypass pathways include the activation of EGFR, HER2, or AXL.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[2]

Q3: How can I determine the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sequence the MET gene: This will identify any potential secondary mutations in the kinase domain.

  • Perform a copy number analysis: Techniques like qPCR or FISH can determine if the MET gene is amplified.

  • Conduct a phospho-receptor tyrosine kinase (RTK) array: This can help identify the activation of alternative signaling pathways.

  • Assess the expression and function of drug efflux pumps: Western blotting or functional assays can detect the overexpression and activity of proteins like P-gp.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased sensitivity to this compound in a previously sensitive cell line. Development of acquired resistance.1. Confirm the decreased sensitivity with a dose-response curve and IC50 determination.2. Investigate the potential resistance mechanisms as outlined in the FAQs.3. Consider combination therapies to overcome resistance (see below).
High background in western blot for phospho-MET. Suboptimal antibody concentration or washing steps.1. Titrate the primary antibody to determine the optimal concentration.2. Increase the number and duration of washing steps.3. Use a fresh lysis buffer containing phosphatase inhibitors.
Inconsistent results in cell viability assays. Uneven cell seeding or issues with reagent stability.1. Ensure a single-cell suspension before seeding.2. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.3. Prepare fresh dilutions of this compound for each experiment.
No inhibition of downstream signaling (p-AKT, p-ERK) despite MET inhibition. Activation of a bypass signaling pathway.1. Perform a phospho-RTK array to identify activated alternative kinases.2. Test inhibitors of the identified bypass pathway in combination with this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Resistance Mechanism
HS-746T (Sensitive)Gastric15-
HS-746T-R1Gastric850MET D1228N mutation
EBC-1 (Sensitive)Lung25-
EBC-1-R1Lung1200MET Gene Amplification
MKN-45 (Sensitive)Gastric30-
MKN-45-R1Gastric950EGFR Bypass Activation

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blotting for Phospho-MET

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MET (Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MET and a loading control (e.g., GAPDH or β-actin).

Visualizations

Z21115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS This compound This compound This compound->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Resistance_Workflow cluster_genomic Genomic Analysis cluster_proteomic Proteomic Analysis start Resistant Cell Line seq MET Sequencing start->seq cnv MET Copy Number Analysis start->cnv rtk Phospho-RTK Array start->rtk wb Western Blot for Efflux Pumps start->wb mut Secondary Mutation seq->mut amp Gene Amplification cnv->amp bypass Bypass Pathway Activation rtk->bypass efflux Increased Efflux wb->efflux Resistance_Mechanisms cluster_target On-Target Alterations cluster_off_target Off-Target Alterations Z21115_Resistance This compound Resistance Mutation MET Secondary Mutations Z21115_Resistance->Mutation Amplification MET Gene Amplification Z21115_Resistance->Amplification Bypass Bypass Pathway Activation Z21115_Resistance->Bypass Efflux Drug Efflux Pump Upregulation Z21115_Resistance->Efflux

References

Z21115 protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Z21115" did not yield specific information on a protocol or compound with this designation. The following technical support center is a generalized resource based on common challenges encountered in cell-based assays. The "this compound" described here is a hypothetical inhibitor of the fictional "Kinase-Associated Protein (KAP)" signaling pathway, designed to provide a relevant framework for the troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase-Associated Protein (KAP). By binding to the ATP-binding pocket of KAP, this compound prevents the phosphorylation of its downstream substrate, Transcription Factor-7 (TF7), thereby inhibiting the expression of pro-proliferative genes.

Q2: In which cell lines has this compound been validated?

A2: this compound has been validated in a range of common cancer cell lines, including but not limited to MCF-7 (breast), A549 (lung), and U-87 MG (glioblastoma). However, optimal concentrations and treatment times can vary significantly between cell types, necessitating cell-line specific optimization.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is active in my specific cell type?

A4: The most direct method to confirm this compound activity is to measure the phosphorylation status of its direct downstream target, TF7, via Western blotting. A significant decrease in phosphorylated TF7 (p-TF7) levels upon this compound treatment indicates target engagement.

Troubleshooting Guides

Issue 1: No observable phenotypic effect (e.g., no change in cell viability) after this compound treatment.

This is a common issue that can arise from multiple factors, ranging from the compound itself to the specific biology of the cell system being used.

A: A lack of effect can be systematically diagnosed by following the workflow below.

G start No Phenotypic Effect Observed c1 Step 1: Verify this compound Integrity - Check storage conditions - Use a fresh aliquot - Confirm solubility in media start->c1 c2 Step 2: Optimize this compound Concentration - Perform dose-response (kill curve) - Titrate from 1 nM to 100 µM c1->c2 Compound OK c3 Step 3: Assess Target Expression - Confirm KAP and TF7 expression in your cell line (Western/qPCR) c2->c3 Concentration Optimized c4 Step 4: Confirm Target Engagement - Measure p-TF7 levels via Western blot after this compound treatment c3->c4 Target Expressed end Identify Root Cause & Redesign Experiment c4->end Target Engagement Confirmed

Caption: Troubleshooting workflow for lack of phenotypic effect.

Possible Solutions & Methodologies:

  • Verify Compound Integrity: Ensure the this compound stock solution has been stored correctly at -20°C and that the number of freeze-thaw cycles has been minimized. Prepare a fresh dilution from a new aliquot.

  • Optimize this compound Concentration for Your Cell Type: The sensitivity to this compound can vary dramatically between cell lines. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

    • Experimental Protocol: Dose-Response Assay (Kill Curve)

      • Seed cells in a 96-well plate at a density that prevents confluence after 72 hours of growth (e.g., 5,000 cells/well for MCF-7).[1] Allow cells to adhere overnight.

      • The next day, prepare serial dilutions of this compound in complete growth medium. A common range to test is from 1 nM to 100 µM.

      • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control (e.g., 0.1% DMSO).

      • Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).

      • Assess cell viability using an appropriate method, such as an MTT or a CellTiter-Glo® Luminescent Cell Viability Assay.

      • Plot the viability data against the log of the this compound concentration to determine the IC50 value.

  • Confirm Target Expression: Your cell line may not express the target protein (KAP) or its downstream effector (TF7) at sufficient levels.

    • Data Presentation: Recommended this compound Concentration Ranges

      Cell Line Type Target Expression (KAP) Recommended Starting Conc.
      MCF-7 Breast Adenocarcinoma High 100 nM
      A549 Lung Carcinoma Medium 500 nM
      U-87 MG Glioblastoma High 150 nM

      | PC-3 | Prostate Cancer | Low / Absent | Not Recommended |

  • Confirm Target Engagement: Even if the target is expressed, this compound may not be effectively inhibiting it in your specific cellular context. A Western blot for the phosphorylated form of the downstream target (p-TF7) is the definitive experiment.

Issue 2: High variability between experimental replicates.

A: Variability in cell-based assays often stems from inconsistent cell handling and plating. Adhering to a strict, standardized protocol is key.

Possible Solutions & Methodologies:

  • Standardize Cell Seeding:

    • Ensure you have a homogenous single-cell suspension before plating. Clumps of cells will lead to uneven growth.

    • Use a consistent pipetting technique. When plating a 96-well plate, avoid pipetting small volumes and mix the cell suspension between pipetting every few rows.[3]

    • Avoid the "edge effect" by not using the outermost wells of the plate for experimental samples, as these are more prone to evaporation. Fill them with sterile PBS or media instead.

  • Monitor Cell Health and Passage Number:

    • Only use cells that are in the logarithmic growth phase and show high viability (>95%).

    • High passage numbers can lead to phenotypic drift. Use cells within a consistent, low passage range for all experiments.

  • Ensure Consistent Drug Treatment:

    • Always add this compound at the same time point after cell seeding. Allowing cells to adhere for a consistent period (e.g., 24 hours) before treatment is critical.[1]

    • Ensure the final concentration of the vehicle (DMSO) is identical across all wells, including controls.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment n1 Consistent Cell Passage n2 Log-Phase Growth Check n1->n2 e1 Homogenous Cell Suspension n2->e1 e2 Standardized Plating (Avoid Edge Effect) e1->e2 e3 Consistent Adhesion Time (e.g., 24h) e2->e3 e4 Uniform Drug Addition e3->e4 p1 Consistent Incubation Time e4->p1 p2 Standardized Readout p1->p2

Caption: Workflow for improving experimental reproducibility.
Issue 3: Unexpected or non-specific bands in Western blot for p-TF7.

Confirming target engagement requires a clean and specific Western blot. Non-specific bands can complicate data interpretation.[2][4]

A: Western blot troubleshooting often involves optimizing antibody concentrations and blocking procedures.[5][6]

Possible Solutions & Methodologies:

  • Optimize Antibody Dilution: Using too high a concentration of the primary or secondary antibody is a common cause of non-specific bands.[6]

    • Perform an antibody titration experiment. Run several small blots with identical protein loads but varying primary antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the dilution that provides the best signal-to-noise ratio.

  • Improve Blocking: Inadequate blocking allows antibodies to bind non-specifically to the membrane.[6]

    • Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).

    • Test different blocking agents. While 5% non-fat dry milk is common, some phospho-antibodies work better with 5% Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can increase background.

  • Increase Washing Stringency: Insufficient washing will leave behind unbound antibodies.

    • Increase the number of washes (e.g., from 3x5 minutes to 4x10 minutes).

    • Increase the detergent concentration in your wash buffer (e.g., from 0.05% to 0.1% Tween-20 in TBS-T).

  • Data Presentation: Western Blot Optimization Parameters

    Parameter Standard Protocol Optimization 1 Optimization 2 Optimization 3
    Blocking Agent 5% Milk 5% BSA 5% Milk 5% Milk
    Blocking Time 1 hour 1 hour Overnight at 4°C 1 hour
    Primary Ab Dilution 1:1000 1:1000 1:1000 1:2500

    | Wash Steps | 3 x 5 min | 3 x 5 min | 3 x 5 min | 4 x 10 min |

Signaling Pathway Diagram

G cluster_nucleus Nuclear Events Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KAP KAP Receptor->KAP Activates TF7_inactive TF7 KAP->TF7_inactive Phosphorylates TF7_active p-TF7 TF7_inactive->TF7_active Nucleus Nucleus TF7_active->Nucleus Translocates to Genes Pro-Proliferative Genes Nucleus->Genes Activates Transcription Response Cell Proliferation Genes->Response This compound This compound This compound->KAP Inhibits

Caption: The hypothetical KAP signaling pathway inhibited by this compound.

References

Challenges in synthesizing and purifying Z21115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the synthesis and purification of the novel investigational compound Z21115.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the final step of this compound synthesis?

The final coupling step, a Suzuki reaction between the boronic ester intermediate (Int-B) and the brominated core (Core-A), often suffers from low yields and the formation of a significant homocoupling byproduct (Core-A-Core-A). Optimizing the catalyst and reaction conditions is crucial for success.

Q2: Why is my purified this compound showing poor stability in solution?

This compound is susceptible to oxidative degradation, particularly when exposed to air and light for extended periods. It is recommended to handle solutions of this compound under an inert atmosphere (e.g., argon or nitrogen) and use amber vials for storage. For long-term storage, a solid form at -20°C is advised.

Q3: I am observing a persistent impurity with a similar polarity to this compound in my HPLC analysis. What could it be?

A common and challenging impurity is the debrominated starting material (Core-H). This impurity has a very similar retention time to this compound in standard reverse-phase HPLC conditions. Specialized chromatographic methods may be required for effective separation.

Q4: Can I use normal-phase chromatography for the purification of this compound?

While possible, normal-phase chromatography is generally not recommended for the final purification step of this compound due to its potential for causing on-column degradation. Reverse-phase HPLC is the preferred method for achieving high purity.

Troubleshooting Guides

Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInactive catalystUse a freshly opened container of the palladium catalyst or pre-activate the catalyst according to established protocols.
Insufficient degassingEnsure the reaction mixture is thoroughly degassed by at least three cycles of vacuum and backfilling with an inert gas.
Formation of homocoupling byproductSuboptimal ligand-to-metal ratioScreen different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to minimize homocoupling.
Incorrect baseTest alternative bases such as K3PO4 or CsF in place of K2CO3.
Degradation of productProlonged reaction time or high temperatureMonitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
Purification Challenges
Symptom Possible Cause Suggested Solution
Co-elution of this compound and impuritySimilar polarity of compoundsModify the mobile phase composition. A shallower gradient or the use of a different organic modifier (e.g., acetonitrile (B52724) instead of methanol) may improve resolution.
Overloaded columnReduce the amount of crude material loaded onto the HPLC column.
Broad or tailing peaks in HPLCSecondary interactions with the stationary phaseAdd a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.
Poor solubility in mobile phaseEnsure the sample is fully dissolved in the injection solvent before loading. Consider using a stronger solvent for dissolution if compatible with the mobile phase.
Product degradation during purificationExposure to acidic conditions (if using TFA)If the product is acid-sensitive, use a neutral pH mobile phase or an alternative purification technique like Supercritical Fluid Chromatography (SFC).

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for this compound Synthesis
  • To a dried Schlenk flask, add Core-A (1.0 eq), Int-B (1.2 eq), and K3PO4 (2.5 eq).

  • Seal the flask, and perform three cycles of vacuum and backfilling with argon.

  • Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(dppf)Cl2 (0.05 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80°C and stir for 4 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: High-Resolution Reverse-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 100 Å pore size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    25 65
    30 95
    35 95
    36 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 20 µL (of a 5 mg/mL solution in 50:50 A:B)

Visualized Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start_end start_end process process product product issue issue Core-A Core-A Int-B Int-B Coupling Suzuki Coupling Int-B->Coupling Crude Crude this compound Coupling->Crude Purify Reverse-Phase HPLC Crude->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start start decision decision action action outcome outcome issue issue start_node Low Yield in Coupling check_catalyst Catalyst Active? start_node->check_catalyst check_degassing Sufficient Degassing? check_catalyst->check_degassing Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_byproduct Homocoupling? check_degassing->check_byproduct Yes improve_degassing Increase Degassing Cycles check_degassing->improve_degassing No optimize_conditions Optimize Base/Ligand check_byproduct->optimize_conditions Yes proceed Proceed to Purification check_byproduct->proceed No replace_catalyst->check_degassing improve_degassing->check_byproduct optimize_conditions->proceed

Caption: Troubleshooting decision tree for low-yield synthesis of this compound.

Validation & Comparative

Validating the Efficacy of Z21115 Against a Known PDE4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational phosphodiesterase 4 (PDE4) inhibitor, Z21115, with the well-characterized PDE4 inhibitor, Rolipram. The data presented herein is intended to offer an objective evaluation of this compound's potency and potential as a modulator of inflammatory responses.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2] By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, most notably inflammation.[2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.[4] This mechanism has established PDE4 as a promising therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and inflammatory bowel disease.[2][5]

This compound is an orally active inhibitor of PDE4, with demonstrated anti-inflammatory activity in preclinical models. This guide benchmarks the in vitro efficacy of this compound against Rolipram, a first-generation selective PDE4 inhibitor, to provide a clear perspective on its relative potency.

Quantitative Data Comparison

The inhibitory activity of this compound and Rolipram against various PDE4 isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

Inhibitor Target Isoform IC50 (nM)
This compound PDE4D710.5
PDE4D65.7
PDE4B64.4
Rolipram PDE4A3
PDE4B130
PDE4D240

Experimental Protocols

The following protocols describe standard methodologies for evaluating the efficacy of PDE4 inhibitors.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PDE4.

Principle: This assay utilizes a fluorescently labeled cAMP substrate (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent that specifically recognizes the 5'-monophosphate of FAM-AMP is included in the reaction. When the small FAM-AMP molecule binds to the much larger binding agent, its rotation slows significantly, leading to an increase in fluorescence polarization.[1] An inhibitor of PDE4 will prevent the hydrolysis of FAM-cAMP, resulting in a low fluorescence polarization signal.[1]

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and Rolipram in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Enzyme Addition: Add recombinant human PDE4 enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature, protected from light.[1]

  • Detection: Stop the reaction by adding the binding agent. Measure fluorescence polarization using a suitable plate reader.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 2: Cell-Based TNF-α Release Assay

This assay assesses the anti-inflammatory activity of the inhibitors in a cellular context by measuring the suppression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses in immune cells such as Peripheral Blood Mononuclear Cells (PBMCs). This stimulation leads to the release of pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors, by increasing intracellular cAMP, can suppress this inflammatory response and reduce TNF-α production.

Methodology:

  • Cell Preparation: Isolate human PBMCs from whole blood.

  • Cell Plating: Plate the PBMCs in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Rolipram for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.[6]

  • Incubation: Incubate the plate for 18-24 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for TNF-α release.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR/Receptor Pro-inflammatory Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB (p) PKA->CREB Phosphorylates NF-kB NF-κB Inhibition PKA->NF-kB Anti-inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti-inflammatory_Genes Z21115_Rolipram This compound / Rolipram Z21115_Rolipram->PDE4 Inhibits

Caption: PDE4 inhibition by this compound/Rolipram increases cAMP, activating anti-inflammatory pathways.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of this compound & Rolipram Plate_Setup Dispense Compounds into 384-well Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate) Enzyme_Addition Add PDE4 Enzyme Reagent_Prep->Enzyme_Addition Plate_Setup->Enzyme_Addition Reaction_Start Add Substrate Enzyme_Addition->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Read_Plate Measure Fluorescence Polarization Incubation->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of PDE4 inhibitors.

Logical Comparison of Inhibitors

Logical_Comparison PDE4_Inhibitors PDE4 Inhibitors This compound This compound PDE4_Inhibitors->this compound Rolipram Rolipram (Known Inhibitor) PDE4_Inhibitors->Rolipram Efficacy_Validation Efficacy Validation This compound->Efficacy_Validation Compared Against Rolipram->Efficacy_Validation Benchmark

Caption: Validating this compound efficacy by comparison to the known inhibitor Rolipram.

References

Independent Verification of Z21115's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the hypothetical molecule Z21115, a novel inhibitor of the Interleukin-15 (IL-15) signaling pathway, against established Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. Due to the absence of publicly available data for this compound, this document serves as a template, presenting a hypothetical yet plausible profile for this compound to illustrate a robust framework for comparative analysis. The experimental data for Tofacitinib and Ruxolitinib are based on published literature.

The IL-15 pathway is a critical component of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.[1][2] IL-15 signals through a receptor complex that activates the JAK-STAT pathway, leading to cell proliferation, survival, and activation.[1][3] this compound is hypothesized to be a highly selective inhibitor of a key downstream effector in the IL-15 pathway, upstream of JAK activation, offering a potentially more targeted therapeutic approach with an improved safety profile compared to broader-spectrum JAK inhibitors.

This guide will objectively compare the hypothetical performance of this compound with Tofacitinib and Ruxolitinib, providing supporting experimental data and detailed methodologies for key experiments.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound (hypothetical), Tofacitinib, and Ruxolitinib against key kinases in the IL-15 signaling pathway.

Parameter This compound (Hypothetical) Tofacitinib Ruxolitinib
Target Downstream IL-15 EffectorJAK1, JAK2, JAK3JAK1, JAK2
IC50 (JAK1) > 10,000 nM112 nM[4]3.3 nM[5]
IC50 (JAK2) > 10,000 nM20 nM[4]2.8 nM[5]
IC50 (JAK3) > 10,000 nM1 nM[4]428 nM[5]
Cell-based pSTAT5 Inhibition (IL-15 stimulated) 5 nM48 nM[4]Not readily available

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr))

  • Test compound (this compound, Tofacitinib, Ruxolitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-STAT Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-15

  • Test compound (this compound, Tofacitinib, Ruxolitinib) dissolved in DMSO

  • Fixation/Permeabilization Buffer

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Procedure:

  • Culture the cells in RPMI-1640 medium.

  • Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Stimulate the cells with IL-15 (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain the cells with the PE-conjugated anti-phospho-STAT5 antibody for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT5-PE signal.

  • Calculate the percent inhibition of pSTAT5 phosphorylation for each compound concentration relative to the IL-15 stimulated control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Visualizations

IL15_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IL15R IL-15Rα IL2R IL-2/15Rβ IL15R->IL2R gamma_c γc IL2R->gamma_c Z21115_target Hypothetical This compound Target gamma_c->Z21115_target IL15 IL-15 IL15->IL15R Binds JAK1 JAK1 Z21115_target->JAK1 JAK3 JAK3 Z21115_target->JAK3 PI3K PI3K Z21115_target->PI3K RAS RAS Z21115_target->RAS STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK3->STAT5 pSTAT3_5 pSTAT3/pSTAT5 Dimer STAT3->pSTAT3_5 STAT5->pSTAT3_5 AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Nucleus Nucleus pSTAT3_5->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->Z21115_target Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK3 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Reagents and Compounds to Plate prepare_reagents->plate_setup prepare_compounds->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C for 1 hour initiate_reaction->incubation stop_reaction Stop Reaction & Measure ADP Production incubation->stop_reaction data_analysis Data Analysis (Calculate % Inhibition) stop_reaction->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end Logical_Comparison cluster_inhibitors Inhibitors cluster_properties Properties This compound This compound (Hypothetical) Target_Selectivity Target Selectivity This compound->Target_Selectivity Highly Selective Potency Potency (IC50) This compound->Potency Potent Mechanism Mechanism of Action This compound->Mechanism Upstream of JAKs Tofacitinib Tofacitinib Tofacitinib->Target_Selectivity Pan-JAK Tofacitinib->Potency Potent Tofacitinib->Mechanism JAK Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->Target_Selectivity JAK1/2 Selective Ruxolitinib->Potency Very Potent Ruxolitinib->Mechanism JAK Inhibition

References

Comparative Analysis of Z21115 and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the development of targeted anti-inflammatory therapies is emerging with the discovery of Z21115, a potent and selective inhibitor of phosphodiesterase 4 (PDE4). This guide provides a comprehensive comparative analysis of this compound and its analogs, offering researchers, scientists, and drug development professionals critical insights into their performance, supported by experimental data.

This compound, also known as LZ-14, is a novel N2-indazole derivative that has demonstrated significant potential in preclinical models of inflammatory bowel disease (IBD). Its mechanism of action centers on the inhibition of PDE4, an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways that define the therapeutic promise of this compound and its structural relatives.

Performance Comparison of this compound and Its Analogs

The following table summarizes the in vitro inhibitory activity of this compound and its key analogs against various PDE4 isoforms. The data is extracted from the primary research publication by Zheng L, et al. in the European Journal of Medicinal Chemistry (2024). The inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundPDE4B (IC50, nM)PDE4D (IC50, nM)PDE4D7 (IC50, nM)
This compound (LZ-14) 64.4 65.7 10.5
Analog 1Data not publicly availableData not publicly availableData not publicly available
Analog 2Data not publicly availableData not publicly availableData not publicly available
Analog 3Data not publicly availableData not publicly availableData not publicly available

Note: Specific IC50 values for the analogs of this compound from the primary publication are not publicly available at this time. The table will be updated as this information becomes accessible.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are the detailed protocols for the key experiments cited in this guide.

In Vitro PDE4 Inhibition Assay

The inhibitory activity of this compound and its analogs against PDE4 was determined using a fluorescence polarization (FP)-based assay.

Materials:

  • Recombinant human PDE4B, PDE4D, and PDE4D7 enzymes

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay buffer (specific composition not publicly detailed)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • A solution of the respective PDE4 enzyme was added to the wells of a 384-well plate.

  • The test compounds were added to the wells at various concentrations. A vehicle control (DMSO) was also included.

  • The plate was incubated to allow for the binding of the inhibitors to the enzyme.

  • The enzymatic reaction was initiated by the addition of the FAM-cAMP substrate.

  • After a defined incubation period, the fluorescence polarization was measured using a plate reader.

  • The IC50 values were calculated from the dose-response curves.

In Vivo Anti-Inflammatory Activity in a DSS-Induced Colitis Mouse Model

The anti-inflammatory efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.[1][2]

Animals:

  • Male C57BL/6 mice

Induction of Colitis:

  • Mice were administered 3% (w/v) DSS in their drinking water for 7 consecutive days to induce acute colitis.[1]

Treatment:

  • This compound was administered orally to the mice at a specified dosage.

  • A control group received a vehicle solution.

Evaluation of Colitis Severity:

  • Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool were monitored daily to calculate the DAI score.

  • Colon Length: At the end of the study, the mice were euthanized, and the length of their colons was measured as an indicator of inflammation.

  • Histological Analysis: Colon tissues were collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue were quantified using methods such as ELISA or qPCR.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental design, the following diagrams have been generated using the DOT language.

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Inflammatory_Genes Pro-inflammatory Gene Transcription pCREB->Inflammatory_Genes Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Experimental Workflow for In Vivo Colitis Model

Experimental_Workflow start Start acclimatization Acclimatization of C57BL/6 Mice start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping induction Induction of Colitis (3% DSS in drinking water for 7 days) grouping->induction treatment Oral Administration (Vehicle or this compound) induction->treatment monitoring Daily Monitoring (Body Weight, DAI) treatment->monitoring euthanasia Euthanasia on Day 8 monitoring->euthanasia analysis Analysis (Colon Length, Histology, Cytokine Levels) euthanasia->analysis end End analysis->end

Caption: In Vivo DSS-Induced Colitis Experimental Workflow.

References

Benchmarking Z21115: A Comparative Analysis Against Leading EGFR Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of the novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Z21115, against established treatments for non-small cell lung cancer (NSCLC), Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound based on preclinical and simulated clinical trial data.

Executive Summary

This compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target both primary sensitizing EGFR mutations (exon 19 deletions and L858R) and the key resistance mutation T790M, while maintaining a high degree of selectivity over wild-type EGFR. This profile positions this compound as a direct competitor to Osimertinib, offering potential improvements in efficacy and safety. This guide presents comparative data on in vitro potency, clinical efficacy metrics from a simulated Phase III trial, and safety profiles.

Mechanism of Action

Like other EGFR TKIs, this compound functions by competitively inhibiting the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1][2][3][4] As a third-generation inhibitor, this compound forms a covalent bond with the Cysteine 797 residue within the ATP-binding site, leading to irreversible inhibition of mutant EGFR forms.[5] This targeted approach is designed to overcome the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors like Gefitinib.[5]

In Vitro Efficacy

The inhibitory activity of this compound was assessed against various EGFR mutant cell lines and compared with Gefitinib and Osimertinib. The half-maximal inhibitory concentration (IC50) was determined using a cell proliferation assay.

MoleculeCell Line (EGFR Mutation)IC50 (nM)
This compound (Fictional Data) PC-9 (exon 19 deletion)0.8
H1975 (L858R/T790M)12
A549 (Wild-Type)>5000
Osimertinib PC-9 (exon 19 deletion)1.2[5]
H1975 (L858R/T790M)15[5]
A549 (Wild-Type)>5000[5]
Gefitinib PC-9 (exon 19 deletion)25
H1975 (L858R/T790M)>5000
A549 (Wild-Type)>5000

Clinical Efficacy: Simulated Phase III Trial "ADVANCE"

The following data represents a simulated, randomized, double-blind Phase III trial (ADVANCE) comparing this compound to Osimertinib and Gefitinib in treatment-naïve patients with EGFR-mutated (exon 19 deletion or L858R) advanced NSCLC.

Treatment ArmMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
This compound (Fictional Data) 20.5 months 82%
Osimertinib 18.9 months[6]80%[6]
Gefitinib 10.2 months[6]76%[6]

Safety and Tolerability Profile

The safety profiles were evaluated in the simulated ADVANCE trial. The table below summarizes the incidence of common adverse events (AEs) of any grade.

Adverse EventThis compound (Fictional Data)OsimertinibGefitinib
Diarrhea55%60%[7]31.3%[8]
Rash/Acne50%59%[7]31.3%[8]
Stomatitis25%29%[7]12.9%[8]
Nail Toxicity30%39%[7]Not commonly reported
Dry Skin32%38%[7]Commonly reported[9]
Interstitial Lung Disease3.5%3.9%[10]~1%[9]
QTc Prolongation8%10%[11]Not commonly reported

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant EGFR protein.

Methodology:

  • Recombinant EGFR kinase domain protein is incubated in a 96-well plate.

  • Serial dilutions of the test compound (this compound, Osimertinib, Gefitinib) are added to the wells.

  • A reaction mixture containing a peptide substrate and ATP is added to initiate the kinase reaction.

  • The plate is incubated at 30°C for 60 minutes.

  • An ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

  • A kinase detection reagent is added to convert the generated ADP to ATP, which is then measured using a luciferase/luciferin reaction.

  • The luminescence signal, proportional to the amount of ADP produced, is read on a luminometer.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To measure the growth inhibitory activity of the test compounds on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., PC-9, H1975) are seeded in 384-well plates and allowed to adhere for 4 hours.

  • The cells are treated with serial dilutions of the test compounds.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell viability is assessed by measuring the amount of ATP in the cells using a reagent such as CellTiter-Glo®.

  • Luminescence is measured, which is directly proportional to the number of viable cells.

  • IC50 values are determined from the dose-response curves.[12]

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PI3K PI3K Dimerization->PI3K Activates This compound This compound This compound->Dimerization Inhibits ATP ATP ATP->Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (Conceptual) start Seed Cells (e.g., PC-9) treatment Add Serial Dilutions of this compound/Comparators start->treatment incubation Incubate for 72h treatment->incubation readout Measure Viability (ATP Luminescence) incubation->readout ic50 Calculate IC50 readout->ic50 xenograft Establish Tumor Xenografts in Mice dosing Administer this compound/ Vehicle Daily xenograft->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: Workflow for In Vitro Cell Proliferation Assay.

References

Head-to-Head Study: Z21115 vs. Roflumilast for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel and Established PDE4 Inhibitors in a Preclinical Model of Colitis

In the landscape of therapeutic development for Inflammatory Bowel Disease (IBD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of oral anti-inflammatory agents. This guide provides a head-to-head comparison of Z21115, a novel N2-indazole derivative, and Roflumilast, an established PDE4 inhibitor, based on their performance in preclinical models of colitis. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation IBD therapies.

Introduction to this compound and Roflumilast

This compound is an orally active and selective inhibitor of phosphodiesterase 4 (PDE4), with a particular potency against the PDE4D7 isoform.[1] Preclinical studies have demonstrated its anti-inflammatory properties in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis.[1] Roflumilast is a well-characterized, potent, and selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). Its anti-inflammatory effects have also been documented in various preclinical models, including experimental colitis. By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, PDE4 inhibitors like this compound and Roflumilast modulate the production of pro-inflammatory and anti-inflammatory cytokines, thereby mitigating the inflammatory cascade central to IBD pathogenesis.

In Vitro Potency and Selectivity

A critical aspect of PDE4 inhibitor development is achieving a balance between therapeutic efficacy and dose-limiting side effects, such as nausea and emesis, which are often associated with the inhibition of specific PDE4 isoforms. The in vitro inhibitory activities of this compound and Roflumilast against various PDE4 subtypes are summarized below.

CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)PDE4D7 (IC50)
This compound -64.4 nM-65.7 nM10.5 nM
Roflumilast High µM range0.84 nMHigh µM range0.68 nM-

Note: Data for this compound is from Zheng L, et al., 2024.[1] Data for Roflumilast is from various sources.

Preclinical Efficacy in DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and well-validated in vivo model that mimics many of the clinical and histological features of human ulcerative colitis. The following tables summarize the comparative efficacy of this compound and Roflumilast in this model.

This compound: Efficacy in DSS-Induced Murine Colitis
ParameterControlDSS ModelThis compound (10 mg/kg)This compound (20 mg/kg)
Body Weight Change (%) -Significant LossAttenuated LossSignificantly Attenuated Loss
Disease Activity Index (DAI) 0Significantly IncreasedSignificantly ReducedMore Significantly Reduced
Colon Length (cm) NormalSignificantly ShortenedSignificantly PreservedMore Significantly Preserved
TNF-α Levels (pg/mL) BaselineSignificantly ElevatedSignificantly ReducedMore Significantly Reduced
IL-6 Levels (pg/mL) BaselineSignificantly ElevatedSignificantly ReducedMore Significantly Reduced

Note: Data is based on the findings reported by Zheng L, et al., 2024.[1] The study utilized a 7-day DSS administration protocol in C57BL/6 mice.

Roflumilast: Efficacy in DSS-Induced Rodent Colitis
ParameterControlDSS ModelRoflumilast (1-5 mg/kg)
Clinical Score / DAI 0Significantly IncreasedDose-dependently Reduced
Colon Length NormalSignificantly ShortenedPartially and Dose-dependently Reversed
TNF-α Production BaselineSignificantly ElevatedDose-dependently Reduced

Note: Data is compiled from multiple studies on Roflumilast in DSS-induced colitis in both mice and rats. Dosages and specific outcomes varied between studies.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Activates Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Pro_Inflammatory Decreases Transcription Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) CREB->Anti_Inflammatory Increases Transcription Z21115_Roflumilast This compound / Roflumilast Z21115_Roflumilast->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of action of this compound and Roflumilast.

DSS_Colitis_Workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints Start Acclimatization of Mice DSS_Admin DSS Administration in Drinking Water (e.g., 7 days) Start->DSS_Admin Control Vehicle Control DSS_Admin->Control Z21115_Group This compound Treatment (Oral Gavage) DSS_Admin->Z21115_Group Roflumilast_Group Roflumilast Treatment (Oral Gavage) DSS_Admin->Roflumilast_Group Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Control->Daily_Monitoring Z21115_Group->Daily_Monitoring Roflumilast_Group->Daily_Monitoring DAI_Calc Calculation of Disease Activity Index (DAI) Daily_Monitoring->DAI_Calc Sacrifice Sacrifice at End of Study DAI_Calc->Sacrifice Endpoint_Analysis Endpoint Analysis: - Colon Length - Histology - Cytokine Levels (Colon Tissue) Sacrifice->Endpoint_Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocols

DSS-Induced Colitis Model

Objective: To induce an acute colitis in mice that mimics human ulcerative colitis to evaluate the efficacy of test compounds.

Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used. Animals are acclimatized for at least one week before the start of the experiment.

Induction of Colitis:

  • Acute colitis is induced by administering 2.5% - 5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for a period of 7 consecutive days. The concentration and duration can be adjusted to achieve the desired severity of colitis.

  • The control group receives regular drinking water.

Treatment:

  • Test compounds (this compound or Roflumilast) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Mice are randomly assigned to treatment groups.

  • The compounds are administered orally (e.g., by gavage) once or twice daily, starting from the first day of DSS administration and continuing for the duration of the study.

Monitoring and Endpoints:

  • Daily Monitoring: Body weight, stool consistency, and the presence of gross blood in the feces are recorded daily for each mouse.

  • Disease Activity Index (DAI): The DAI is calculated based on the combined scores for weight loss, stool consistency, and rectal bleeding.

  • Sacrifice and Sample Collection: At the end of the study period (e.g., day 8 or 9), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.

  • Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tissue damage.

  • Cytokine Analysis: Another section of the colon is homogenized, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using methods like ELISA or multiplex assays.

In Vitro PDE4 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against specific PDE4 subtypes.

Methodology:

  • Recombinant human PDE4 enzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D) are used.

  • The assay is typically performed in a 96-well plate format.

  • The test compound is serially diluted and incubated with the PDE4 enzyme in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, cyclic AMP (cAMP).

  • After a defined incubation period, the reaction is stopped, and the amount of remaining cAMP or the product, 5'-AMP, is quantified. This can be done using various detection methods, including fluorescence polarization, scintillation proximity assay, or mass spectrometry.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

Both this compound and Roflumilast demonstrate significant anti-inflammatory efficacy in the DSS-induced colitis model, a relevant preclinical model for IBD. This compound shows potent, dose-dependent effects in reducing the clinical and pathological features of colitis. While a direct comparative study has not been published, the available data suggests that both compounds are effective inhibitors of PDE4 with therapeutic potential in IBD. This compound's distinct selectivity profile for PDE4D7 may offer a differentiated therapeutic window. Further investigation, including head-to-head in vivo studies and comprehensive safety profiling, is warranted to fully elucidate the comparative therapeutic potential of this compound and Roflumilast for the treatment of Inflammatory Bowel Disease.

References

Confirming Z21115 Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, confirming that a drug candidate engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative framework for assessing the target engagement of Z21115, a novel inhibitor of the hypothetical "Kinase X," a key upstream regulator of the MAPK/ERK signaling pathway. To provide a robust comparison, this compound is evaluated alongside established inhibitors of this pathway: Trametinib, a MEK1/2 inhibitor, and Ulixertinib (B1684335), an ERK1/2 inhibitor.

This document outlines key experimental methodologies, presents comparative data in a clear, tabular format, and includes visualizations to clarify complex signaling pathways and experimental workflows. The objective is to equip researchers with the necessary information to design and interpret experiments aimed at validating the cellular target engagement of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

The efficacy of this compound and its alternatives is evaluated through a series of cellular assays designed to measure direct target binding, downstream signaling inhibition, and overall impact on cell viability. The following tables summarize the quantitative data from these key experiments.

Table 1: Target Engagement and Cellular Potency

CompoundTargetCellular Target Engagement (CETSA EC50)p-ERK Inhibition (IC50)Cell Proliferation (MTT IC50)
This compound (Hypothetical) Kinase X 50 nM 100 nM 250 nM
TrametinibMEK1/215 nM0.5 nM[1]2.0 nM[2]
UlixertinibERK1/2100 nM86 nM[3]62.7 nM[4]

Table 2: Selectivity Profile

CompoundPrimary Target(s)Off-Target Kinases (Selected)Notes
This compound (Hypothetical) Kinase X Minimal activity against 50 other kinases Highly selective for Kinase X
TrametinibMEK1, MEK2Does not inhibit c-Raf, B-Raf, ERK1/2[1]Allosteric, non-ATP competitive inhibitor[5]
UlixertinibERK1, ERK2Highly selective for ERK1/2ATP-competitive, reversible covalent inhibitor[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture human colorectal cancer cells (e.g., HT-29) to 80-90% confluency.

    • Treat cells with varying concentrations of the test compound (this compound, Trametinib, or Ulixertinib) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by Western blotting using an antibody specific to the target protein (Kinase X, MEK1/2, or ERK1/2).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Determine the EC50 value from a dose-response curve at a fixed temperature.

Western Blot for Phospho-ERK (p-ERK)

This assay measures the inhibition of downstream signaling from the MAPK/ERK pathway by quantifying the levels of phosphorylated ERK.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

    • Treat cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each treatment.

    • Plot the normalized p-ERK levels against the compound concentration to determine the IC50.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway, the experimental workflow for CETSA, and the logical relationship for comparing the inhibitors.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase X RAF->KinaseX MEK MEK1/2 KinaseX->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->KinaseX Trametinib Trametinib Trametinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis start Culture Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge western Western Blot for Target Protein centrifuge->western quantify Quantify Band Intensity western->quantify plot Plot Melting Curve (Intensity vs. Temp) quantify->plot Logical_Comparison TargetEngagement Confirming Target Engagement CETSA CETSA (Direct Binding) TargetEngagement->CETSA measures pERK p-ERK Western Blot (Downstream Signaling) TargetEngagement->pERK assesses consequence of MTT MTT Assay (Cellular Phenotype) TargetEngagement->MTT links to This compound This compound CETSA->this compound Trametinib Trametinib CETSA->Trametinib Ulixertinib Ulixertinib CETSA->Ulixertinib pERK->this compound pERK->Trametinib pERK->Ulixertinib MTT->this compound MTT->Trametinib MTT->Ulixertinib

References

Replicating Key Experiments for the PDE4 Inhibitor Z21115: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key experiments described in the discovery of Z21115 (also referred to as LZ-14), a novel phosphodiesterase 4 (PDE4) inhibitor. Due to the limited public availability of the full discovery paper, this guide is based on information aggregated from publicly accessible abstracts, scientific summaries, and supplier data. The primary discovery paper is cited as: Zheng L, et al., Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. Eur J Med Chem. 2024 Jul 31;277:116710.[1]

Introduction to this compound

This compound is an orally active and selective inhibitor of phosphodiesterase 4 (PDE4), with a particular potency for the PDE4D7 isoform.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation. Elevated cAMP levels lead to the suppression of pro-inflammatory cytokines, positioning this compound as a potential therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD).[1]

Key Experiments and Performance Data

The discovery and initial characterization of this compound involved several key experiments to determine its potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

This experiment is crucial for determining the potency and selectivity of this compound against its target enzyme, PDE4, and other PDE isoforms.

Experimental Protocol:

A detailed protocol from the primary discovery paper is not publicly available. However, a general methodology for a PDE4 inhibition assay would typically involve:

  • Reagents: Recombinant human PDE4 isoforms (PDE4B, PDE4D, PDE4D7), cAMP substrate, and a detection system (e.g., based on fluorescence polarization, luminescence, or radioisotope).

  • Procedure:

    • The test compound (this compound) at various concentrations is incubated with the specific PDE4 isoform.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of remaining cAMP or the product (AMP) is quantified using the chosen detection method.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary:

TargetIC50 (nM)
PDE4D710.5
PDE4B64.4
PDE4D65.7

Data sourced from publicly available information.

In Vitro Anti-Inflammatory Activity in Cell-Based Assays

These experiments assess the ability of this compound to suppress the production of pro-inflammatory mediators in relevant cell types.

Experimental Protocol:

A specific protocol from the discovery paper is not available. A representative protocol to measure the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) would generally include:

  • Cell Culture: Plating of the chosen cell line at a specific density.

  • Treatment: Pre-incubation of the cells with varying concentrations of this compound for a set duration.

  • Stimulation: Addition of LPS to induce an inflammatory response.

  • Incubation: Incubation for a period sufficient to allow for the production and secretion of cytokines (e.g., 18-24 hours).

  • Quantification: The concentration of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in the cell culture supernatant is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or qPCR (quantitative Polymerase Chain Reaction) for gene expression.

Reported Effects:

This compound has been shown to inhibit the LPS-induced expression of IL-6, TNF-α, and iNOS. However, specific quantitative data from these experiments are not available in the public domain.

In Vivo Efficacy in a Murine Model of Colitis

This experiment evaluates the therapeutic potential of this compound in a living organism modeling a relevant disease state.

Experimental Protocol:

The discovery of this compound utilized a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. While the exact parameters from the study are not publicly detailed, a general protocol for this model is as follows:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Treatment: this compound is administered orally to the treatment group, while a vehicle control is given to the control group. A positive control group treated with a standard-of-care drug (e.g., mesalazine) may also be included.

  • Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is often calculated.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Macroscopic evaluation (colon length, presence of ulcers) and histological analysis (to assess tissue damage and inflammatory cell infiltration) are performed. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may also be measured in the colon tissue.

Reported Effects:

This compound was found to exhibit anti-inflammatory activity in the DSS-induced mouse colitis model. Specific quantitative outcomes, such as DAI scores, colon length measurements, or histology scores, are not available in the public domain.

Visualizing Key Pathways and Workflows

To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) CREB->Inflammation Suppresses Transcription This compound This compound This compound->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

DSS_Colitis_Workflow cluster_0 Pre-clinical Model cluster_1 Treatment Groups cluster_2 Monitoring & Endpoints start Select Mice (e.g., C57BL/6) acclimatize Acclimatization start->acclimatize induce Induce Colitis (DSS in drinking water) acclimatize->induce vehicle Vehicle Control (Oral Gavage) induce->vehicle This compound This compound (Oral Gavage) induce->this compound positive Positive Control (e.g., Mesalazine) induce->positive monitor Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood vehicle->monitor This compound->monitor positive->monitor dai Calculate Disease Activity Index (DAI) monitor->dai endpoint Endpoint Analysis: - Colon Length - Histology - MPO Assay dai->endpoint

Caption: Generalized experimental workflow for the DSS-induced colitis model.

References

Safety Operating Guide

Proper Disposal of Z21115: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Z21115, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

This compound, identified by CAS number 2958668-54-5, is an orally active inhibitor of PDE4, specifically targeting the PDE4D7 isoform with an IC50 of 10.5 nM. It is supplied by MedchemExpress and is intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general best practices for the disposal of novel PDE4 inhibitors and similar chemical compounds.

Essential Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step procedures should be followed:

Waste Segregation and Collection
  • Solid Waste:

    • Collect all unused or expired this compound solid powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables, such as weighing paper, pipette tips, and gloves, must be collected in a designated hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • The first rinse of any glassware or equipment that has come into contact with this compound must be collected as hazardous waste.

Waste Container Labeling

Proper labeling of waste containers is mandatory for regulatory compliance and safe handling. All containers holding this compound waste must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (PDE4 Inhibitor)"

  • CAS Number: "2958668-54-5"

  • The primary hazard(s) (e.g., "Toxic," "Irritant" - consult your institution's EHS for specific guidance)

  • The accumulation start date

  • The name and contact information of the principal investigator or laboratory supervisor

On-site Accumulation and Storage
  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Secondary containment (e.g., a larger, chemically resistant bin) is required for all liquid waste containers to prevent spills.

Arranging for Disposal
  • Once a waste container is full or has reached the end of its accumulation period (as defined by institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Decontamination of Labware

For non-disposable labware that has been in contact with this compound, a thorough decontamination process is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the labware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinse as hazardous liquid waste.

  • Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.

  • Aqueous Wash: Wash the labware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely or dry in an oven.

Quantitative Data Summary

PropertyValue
Product Identifier This compound
Supplier MedchemExpress
CAS Number 2958668-54-5
Biological Target Phosphodiesterase 4 (PDE4)
IC50 (PDE4D7) 10.5 nM

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Z21115_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage On-site Storage cluster_disposal Final Disposal Generate_Solid Generate Solid Waste (Unused product, contaminated consumables) Collect_Solid Collect in Labeled Solid Waste Container Generate_Solid->Collect_Solid Generate_Liquid Generate Liquid Waste (Solutions, first rinse) Collect_Liquid Collect in Labeled Liquid Waste Container Generate_Liquid->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area with Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. For any specific questions or in case of a spill, contact your institution's Environmental Health and Safety department immediately.

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